molecular formula C9H7N3O B1322836 4-(Pyridin-4-yl)pyrimidin-2-ol CAS No. 208936-44-1

4-(Pyridin-4-yl)pyrimidin-2-ol

Cat. No.: B1322836
CAS No.: 208936-44-1
M. Wt: 173.17 g/mol
InChI Key: ZEBJIACQDLVAJA-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)pyrimidin-2-ol is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-4-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJIACQDLVAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629493
Record name 6-(Pyridin-4-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208936-44-1
Record name 6-(Pyridin-4-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to 4-(pyridin-4-yl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a two-step process commencing with the readily available starting material, 4-acetylpyridine. The initial Claisen condensation to form a key β-ketoester intermediate, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is detailed. This is followed by a classical cyclocondensation reaction with urea to yield the target pyrimidin-2-ol. This guide presents detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and a general biological screening workflow to facilitate the practical application of this chemical synthesis in a research and development setting.

Introduction

Pyrimidine and pyridine moieties are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The fusion of these two heterocyclic systems into a single molecule, such as this compound, offers a unique scaffold for the development of novel therapeutic agents. Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and potential applications in neurodegenerative diseases. This guide focuses on a robust and accessible synthetic pathway to this compound, providing researchers with the necessary information to produce this compound for further investigation.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of a 1,3-dicarbonyl intermediate, specifically a β-ketoester, via a Claisen condensation. The second step is the construction of the pyrimidin-2-ol ring through a cyclocondensation reaction with urea.

An alternative, more direct approach, involves the use of the commercially available 1-(pyridin-4-yl)butane-1,3-dione as the starting material for the cyclocondensation step.

Experimental Protocols

Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Intermediate 1)

This procedure outlines the synthesis of the key β-ketoester intermediate via a Claisen condensation reaction.

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, a mixture of ethyl isonicotinate and ethyl acetate is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is then stirred at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to a pH of approximately 6-7.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

  • Purification can be achieved by column chromatography on silica gel.

Synthesis of this compound (Target Compound)

This protocol describes the cyclocondensation of a 1,3-dicarbonyl compound with urea to form the final product.

Method A: From Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

Materials:

  • Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Intermediate 1)

  • Urea

  • Sodium ethoxide or sodium hydroxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, ethyl 3-oxo-3-(pyridin-4-yl)propanoate and urea are added.

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • The solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Method B: From 1-(Pyridin-4-yl)butane-1,3-dione

Materials:

  • 1-(Pyridin-4-yl)butane-1,3-dione

  • Urea

  • Hydrochloric acid or another acid catalyst

  • Ethanol

Procedure:

  • A mixture of 1-(pyridin-4-yl)butane-1,3-dione, urea, and a catalytic amount of hydrochloric acid in ethanol is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is triturated with water or a mixture of ethanol and water to remove any remaining starting materials and inorganic salts.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

  • Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation

Table 1: Summary of Starting Materials and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-AcetylpyridineC₇H₇NO121.14Starting Material
Ethyl IsonicotinateC₈H₉NO₂151.16Starting Material
Ethyl AcetateC₄H₈O₂88.11Reagent/Solvent
1-(Pyridin-4-yl)butane-1,3-dioneC₉H₉NO₂163.17Intermediate
Ethyl 3-oxo-3-(pyridin-4-yl)propanoateC₁₀H₁₁NO₃193.20Intermediate
UreaCH₄N₂O60.06Reagent

Table 2: Typical Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Claisen CondensationSodium ethoxide, Ethyl acetateEthanol0 - Reflux4 - 1260 - 80
Cyclocondensation (from β-ketoester)Urea, Sodium ethoxideEthanolReflux6 - 1850 - 70
Cyclocondensation (from β-diketone)Urea, HCl (cat.)EthanolReflux8 - 2470 - 90

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Alternative Starting Material 4-Acetylpyridine 4-Acetylpyridine Intermediate_1 Ethyl 3-oxo-3-(pyridin-4-yl)propanoate 4-Acetylpyridine->Intermediate_1 NaOEt, EtOH Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate_1 Target_Compound This compound Intermediate_1->Target_Compound NaOEt, EtOH, Reflux Urea Urea Urea->Target_Compound Diketone 1-(Pyridin-4-yl)butane-1,3-dione Diketone->Target_Compound Urea, H+, EtOH, Reflux

Caption: Synthetic route to this compound.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: A generalized workflow for chemical synthesis.

Potential Biological Screening Pathway

Biological_Screening Compound This compound Primary_Screening Primary Screening (e.g., Antibacterial, Antifungal Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., MIC Determination, Enzyme Inhibition) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Candidate_Selection Drug Candidate In_Vivo_Testing->Candidate_Selection

Caption: A general pathway for biological screening of novel compounds.

Conclusion

This technical guide outlines a clear and reproducible synthetic strategy for the preparation of this compound. The detailed protocols and tabulated data provide a solid foundation for researchers to synthesize this compound for further investigation into its potential biological activities. The modularity of the synthesis allows for the potential generation of analogs by varying the starting materials, opening avenues for structure-activity relationship studies and the development of new chemical entities for drug discovery programs.

An In-depth Technical Guide on the Physicochemical Properties of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Pyridin-4-yl)pyrimidin-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information on closely related analogs and general principles of pyridinyl-pyrimidine chemistry to offer a predictive and practical resource. A significant focus is placed on the inherent tautomerism of this compound, a critical factor influencing its behavior in experimental and biological systems.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a drug candidate. The inherent tautomerism between the ol and the corresponding one form (4-(Pyridin-4-yl)pyrimidin-2(1H)-one) can significantly influence these properties. The data presented below is a combination of computed values for related structures and experimentally derived data for analogous compounds.

PropertyValueSource/MethodNotes
Molecular Formula C9H7N3O--
Molecular Weight 173.17 g/mol --
Tautomerism Exists in equilibrium between the pyridin-2-ol and pyrimidin-2(1H)-one forms.[1][2]In solution and the solid state, factors like solvent polarity and intermolecular hydrogen bonding can favor one tautomer over the other.[1][2]The presence of both tautomers can lead to duplicate signals in NMR spectra.[1]
Melting Point Not available for the target compound. Related 2-(pyridin-2-yl) pyrimidine derivatives exhibit melting points in the range of 224-315 °C.[3]Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.High melting points are indicative of stable crystal lattice structures.
Solubility The choice of solvent is critical due to tautomerism.[4] Polar solvents like DMSO-d₆ or D₂O are likely to favor the pyridin-4(1H)-one form.[1]Solvent screening.Solubility issues are a common challenge for this class of compounds.[4]
pKa Not available.Potentiometric titration or computational prediction.The pyridinolic proton and the pyridinic nitrogen will have distinct pKa values, influencing ionization state at physiological pH.
LogP Not available.HPLC, shake-flask method, or computational prediction.The LogP will be influenced by the dominant tautomeric form.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following methodologies are based on established procedures for the synthesis of related pyridinyl-pyrimidine derivatives.[3][5][6]

General Synthesis of Pyridinyl-Pyrimidine Derivatives

This protocol describes a common synthetic route involving the condensation of a pyridine-containing precursor with a pyrimidine precursor.

Reagents and Conditions:

  • Appropriate pyridine and pyrimidine precursors

  • Solvent (e.g., Methanol, CH2Cl2)

  • Base (e.g., Triethylamine (TEA)) or acid catalyst (e.g., Trifluoroacetic acid (TFA))

  • Reaction conditions: Reflux or room temperature, depending on the specific precursors.[5]

Procedure:

  • Dissolve the pyridine precursor in the chosen solvent.

  • Add the pyrimidine precursor and the catalyst (base or acid).

  • Stir the reaction mixture at the appropriate temperature for a specified time (e.g., 20 hours).[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.[5]

Characterization by NMR Spectroscopy

Due to the tautomeric nature of this compound, NMR spectroscopy is a crucial tool for its characterization.[1]

Procedure:

  • Prepare a sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire 1H and 13C NMR spectra.

  • Analyze the spectra for the presence of two distinct sets of peaks, which would indicate the presence of both tautomers in solution.[1]

  • The ratio of the tautomers can be determined by integrating the corresponding peaks in the 1H NMR spectrum.[1]

  • To ensure consistent and comparable results, use the same deuterated solvent and sample concentration for all NMR analyses.[1]

Logical and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, taking into account its tautomeric properties.

experimental_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Analysis cluster_activity Biological Evaluation start Precursors: Pyridine & Pyrimidine Derivatives reaction Condensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec hplc HPLC Analysis purification->hplc purity Purity & Tautomer Ratio nmr->purity hplc->purity solubility Solubility Screening purity->solubility pka pKa Determination purity->pka logp LogP Measurement purity->logp screening Biological Screening logp->screening

Caption: Workflow for synthesis, characterization, and property analysis.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its physicochemical profile and biological activity. The potential for this compound and its analogs in various therapeutic areas, including as kinase inhibitors and anti-inflammatory agents, warrants continued research and development.[7][8]

References

In-Depth Technical Guide: 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS No. 208936-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(Pyridin-4-yl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route, and expected physicochemical and spectroscopic properties. A significant focus is placed on its potential biological activity, particularly as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator in numerous physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

This compound is a bi-heterocyclic molecule featuring a pyrimidine ring substituted with a pyridine ring. Its chemical structure and key identifiers are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 4-(4-Pyridinyl)-2-pyrimidinol
CAS Number 208936-44-1
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Appearance Expected to be a solid at room temperature

Note: Some properties are predicted based on the chemical structure and data from similar compounds.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A common and effective method for the synthesis of 4-substituted pyrimidin-2-ols involves the condensation of a β-dicarbonyl compound or its equivalent with urea or a related amidine. In this case, a plausible route would involve the reaction of a 3-(pyridin-4-yl)-3-oxopropanal derivative with urea.

Reaction Scheme:

G reagent1 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one conditions Base (e.g., NaOEt) Ethanol, Reflux reagent1->conditions reagent2 Urea reagent2->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Preparation of the Enaminone: The key intermediate, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, can be synthesized by reacting 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is typically heated, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated, for instance, by removal of the solvent under reduced pressure.

  • Cyclocondensation: The enaminone is then dissolved in a suitable solvent, such as ethanol. To this solution, a base like sodium ethoxide is added, followed by the addition of urea.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed. The residue is then neutralized with an acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data (based on analogous structures):

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group. Aromatic protons are expected in the δ 7.0-9.0 ppm range. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C2 of the pyrimidine ring) would likely appear at a downfield chemical shift (around δ 160-170 ppm).
IR (Infrared) Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), N-H stretching (if tautomerism to the pyrimidone form occurs), C=N and C=C stretching in the aromatic rings (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (173.17 g/mol ).

Biological Activity and Mechanism of Action

Derivatives of pyridine and pyrimidine are known to exhibit a wide range of biological activities, and they are common scaffolds in medicinal chemistry.[1] A significant area of interest for compounds with the 4-(pyridin-4-yl)pyrimidine core is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[4][5] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), are of great therapeutic interest. Several pyrimidine-based compounds have been identified as potent inhibitors of ALK5.[6][7][8]

While specific inhibitory concentration (IC₅₀) values for this compound against TGF-βRI are not publicly available, related pyrimidine derivatives have shown potent activity. For instance, certain pyrazole-substituted pyrimidines have demonstrated IC₅₀ values in the nanomolar range against ALK5.[9]

TGF-β Signaling Pathway and Inhibition:

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-βRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates & Regulates TGF_beta TGF-β Ligand TGF_beta->TGFbRII Binds Inhibitor This compound Inhibitor->TGFbRI Inhibits

Caption: Canonical TGF-β signaling pathway and the point of inhibition.

The canonical TGF-β signaling cascade is initiated by the binding of the TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI).[10] The activated TGF-βRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes. This compound and related compounds are hypothesized to act as ATP-competitive inhibitors of the TGF-βRI kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.

Other Potential Biological Activities

The pyrimidine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a multitude of other biological activities, including:

  • Anticancer Activity: As inhibitors of various other kinases such as Aurora kinase, EGFR, and VEGFR.[11][12][13]

  • Antimicrobial Activity: Some pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: By targeting enzymes involved in the inflammatory response.[14]

  • VLA-4 Antagonism: Certain N-(pyrimidin-4-yl)phenylalanine derivatives have been explored as antagonists of Very Late Antigen-4 (VLA-4), which is involved in cell adhesion and inflammation.[15]

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, a structured experimental workflow is recommended.

G start Synthesized Compound (this compound) kinase_assay In vitro Kinase Assay (e.g., against TGF-βRI/ALK5) start->kinase_assay cell_based_assay Cell-Based Signaling Assay (e.g., SMAD2/3 phosphorylation) kinase_assay->cell_based_assay Determine IC₅₀ phenotypic_assay Cellular Phenotypic Assay (e.g., proliferation, migration) cell_based_assay->phenotypic_assay Confirm cellular activity in_vivo_model In vivo Disease Model (e.g., fibrosis, cancer) phenotypic_assay->in_vivo_model Evaluate efficacy end Lead Optimization in_vivo_model->end

Caption: Workflow for the biological evaluation of this compound.

Detailed Methodologies:

  • In vitro Kinase Assay: The direct inhibitory effect of the compound on the target kinase (e.g., TGF-βRI) is determined. This is often done using a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

  • Cell-Based Signaling Assay: To confirm that the compound can penetrate cells and inhibit the target in a cellular context, assays that measure the downstream effects of kinase inhibition are performed. For TGF-βRI inhibition, this would typically involve measuring the levels of phosphorylated SMAD2/3 in cells treated with TGF-β and the inhibitor, often using techniques like Western blotting or ELISA.

  • Cellular Phenotypic Assays: The effect of the compound on cellular behavior is then assessed. Depending on the therapeutic goal, this could involve assays for cell proliferation, migration, invasion, or apoptosis.

  • In vivo Disease Models: Promising compounds are then evaluated in animal models of the target disease (e.g., a mouse model of fibrosis or a xenograft model of cancer) to assess their efficacy and pharmacokinetic properties.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of the TGF-β signaling pathway. Its synthesis is achievable through established chemical methods, and its biological activity can be systematically evaluated using a combination of in vitro and in vivo assays. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential. This technical guide provides a solid foundation for researchers to initiate or advance their investigations into this intriguing class of molecules.

References

The Biological Potential of the 4-(Pyridin-4-yl)pyrimidin-2-ol Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridinylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide explores the potential biological significance of 4-(Pyridin-4-yl)pyrimidin-2-ol by examining the activities of its close structural analogs and related pyridine-pyrimidine derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, the existing literature on analogous compounds provides a strong foundation for predicting its potential therapeutic applications, primarily in oncology, but also in antimicrobial and other therapeutic areas. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the exploration and development of novel therapeutics based on this chemical core.

Potential Therapeutic Applications

Derivatives of the pyridinylpyrimidine core have demonstrated significant activity in several key areas of therapeutic interest. The primary focus of existing research has been on their potential as anticancer agents, with demonstrated efficacy against a variety of cancer cell lines and molecular targets.

Anticancer Activity

The pyridinylpyrimidine scaffold has been a fruitful starting point for the development of potent anticancer agents. Research has shown that derivatives can exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as by inducing apoptosis.

One notable example is the derivative 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , which has shown significant cytotoxicity against MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM.[1] Further in vivo studies demonstrated its ability to inhibit tumor development in Ehrlich ascites carcinoma (EAC) and solid tumor models.[1]

The anticancer activity of this class of compounds is often attributed to the inhibition of protein kinases that are critical for tumor growth and progression. Various pyridinylpyrimidine derivatives have been identified as inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of these receptors is a validated strategy in cancer therapy. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual EGFR/VEGFR-2 inhibitors.[2]

  • FMS-like Tyrosine Kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4): Dual inhibitors of FLT3 and CDK4 have been developed from 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, showing low nanomolar inhibitory activities.[3]

  • Bcr-Abl: A series of pyridin-3-yl pyrimidines have been synthesized and shown to be potent inhibitors of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[4]

  • SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric inhibitors of SHP2, a critical node in multiple signaling pathways involved in cancer.[5]

The following diagram illustrates a generalized signaling pathway that can be targeted by pyridinylpyrimidine derivatives, highlighting the roles of EGFR, VEGFR-2, and SHP2.

Signaling_Pathway Potential Signaling Pathways Targeted by Pyridinylpyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SHP2 SHP2 EGFR->SHP2 VEGFR2 VEGFR-2 VEGFR2->SHP2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Proliferation SHP2->PI3K_AKT JAK_STAT JAK-STAT Survival SHP2->JAK_STAT Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression JAK_STAT->Gene_Expression Inhibitor Pyridinylpyrimidine Derivatives Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition Inhibitor->SHP2 Inhibition

Caption: Potential signaling pathways targeted by pyridinylpyrimidine derivatives.

Other Potential Biological Activities

Beyond oncology, the pyridinylpyrimidine scaffold has shown promise in other therapeutic areas:

  • Antimicrobial Activity: Various pyridine and pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

  • Herbicidal Activity: Certain 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated significant herbicidal activity, particularly against monocotyledonous plants.[7]

  • Microtubule Polymerization Inhibition: Pyridine-pyrimidine amides have been identified as inhibitors of microtubule polymerization, a mechanism with applications in cancer therapy.[8]

  • VLA-4 Integrin Antagonism: N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives have been developed as antagonists of VLA-4 integrin, which is involved in inflammatory processes.[9]

  • Neuroprotective Effects: A pyrimidine derivative, (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine (BN5), has shown potential in an in vivo zebrafish model of Alzheimer's disease.[10]

  • Anti-fibrotic Activity: A series of 2-(pyridin-2-yl) pyrimidine derivatives have been evaluated for their anti-fibrotic activities against hepatic stellate cells.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various pyridinylpyrimidine derivatives from the cited literature.

Table 1: Anticancer Activity of Pyridinylpyrimidine Derivatives

Compound/Derivative ClassCell Line(s)IC50/ActivityTarget(s)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-21.95 μM-[1]
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivativesHepG-2, MCF-7Superior anticancer activitiesEGFR, VEGFR-2[2]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives-IC50: 11 nM (FLT3), 7 nM (CDK4)FLT3, CDK4[3]
Pyridin-3-yl pyrimidinesK562Potent inhibitory activityBcr-Abl[4]
Pyrido[1,2-a]pyrimidin-4-one derivatives-IC50: 0.104 μM (full-length SHP2)SHP2[5]
N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylureaHCT116IC50 < 100 nMAURKA[12]

Table 2: Other Biological Activities of Pyridinylpyrimidine Derivatives

Compound/Derivative ClassActivityIC50/ActivityTarget/ModelReference
4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy acetatesHerbicidal100% inhibition of Digitaria sanguinalis L. root growth at 100 mg/L-[7]
Pyridine-pyrimidine amidesMicrotubule Polymerization Inhibition-Microtubules[8]
N-(pyrimidin-4-yl) phenylalanine derivativesVLA-4 Antagonism-VLA-4 Integrin[9]
2-(Pyridin-2-yl) pyrimidine derivativesAnti-fibroticIC50: 45.69 μM and 45.81 μMHSC-T6 cells[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature concerning pyridinylpyrimidine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MiaPaCa-2, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

These assays are used to determine the inhibitory activity of compounds against specific protein kinases.

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and a detection reagent are required.

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound at various concentrations is pre-incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

The following diagram illustrates a general workflow for the biological evaluation of novel pyridinylpyrimidine derivatives.

Experimental_Workflow General Workflow for Biological Evaluation of Pyridinylpyrimidine Derivatives Synthesis Synthesis of Pyridinylpyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer_Assay Anticancer Cell Line Assays (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Kinase) In_Vitro_Screening->Enzyme_Inhibition_Assay Other_Assays Other Biological Assays (e.g., Antimicrobial) In_Vitro_Screening->Other_Assays Lead_Identification Lead Compound Identification Anticancer_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification Other_Assays->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for biological evaluation of pyridinylpyrimidine derivatives.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the extensive research on its derivatives strongly suggests a high potential for significant biological activity, particularly in the realm of oncology. The demonstrated ability of related compounds to inhibit key cancer-related targets such as EGFR, VEGFR-2, SHP2, FLT3, and CDK4, underscores the value of this chemical space for further exploration. Additionally, the observed antimicrobial, anti-fibrotic, and neuroprotective activities of certain derivatives suggest a broader therapeutic potential that warrants further investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to design and synthesize novel pyridinylpyrimidine-based compounds with improved potency, selectivity, and drug-like properties.

References

In Vitro Profile of 4-(Pyridin-4-yl)pyrimidin-2-ol: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific in vitro studies for the compound 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS 208936-44-1). Despite its clear chemical identity, dedicated research detailing its biological activity, mechanism of action, or specific experimental protocols could not be located. Therefore, a detailed technical guide on this specific molecule cannot be constructed at this time.

However, the broader class of molecules containing pyridine and pyrimidine scaffolds is the subject of extensive research in drug discovery, particularly in the development of kinase inhibitors for oncology. This report summarizes the findings on structurally related compounds to provide a contextual understanding of the potential biological activities of the this compound scaffold.

General Context: Pyridine-Pyrimidine Derivatives in Kinase Inhibition

The fusion of pyridine and pyrimidine rings forms a common core structure in a multitude of biologically active compounds. These scaffolds are particularly prevalent in the design of ATP-competitive kinase inhibitors. The nitrogen atoms in the rings can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. Variations in the substitution patterns on these rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Numerous studies have explored the structure-activity relationships (SAR) of such derivatives, demonstrating that modifications to the pyridine and pyrimidine rings can significantly impact their inhibitory profiles against various kinases.

In Vitro Studies of Structurally Related Compounds

While no data exists for this compound, research on analogous compounds provides insights into the potential therapeutic applications of this chemical class. The following sections detail findings for related molecules, focusing on their in vitro activity.

Pyrido[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors

One area of significant research has been the development of pyrido[2,3-d]pyrimidine derivatives as inhibitors of receptor tyrosine kinases such as the fibroblast growth factor receptor (FGFr), platelet-derived growth factor receptor (PDGFr), and epidermal growth factor receptor (EGFr).

A study on a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors identified a lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, which demonstrated broad-spectrum kinase inhibition.[1] Subsequent SAR studies led to the development of analogs with improved potency and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability.[1] Another modification, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety, resulted in a highly selective FGFr inhibitor.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives[1]

CompoundPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b 1.110.130.450.22
4e >500.060>50>50
Dual-Target Kinase Inhibitors with a Pyrimidine Scaffold

The development of dual-target inhibitors is a growing strategy in cancer therapy. The pyrimidine scaffold has been a key component in the design of such agents. A recent review highlights the progress in pyrimidine-based dual kinase inhibitors from 2018 to 2023, emphasizing their potential for improved efficacy and reduced drug resistance.[2]

For example, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[3] The optimized compound from this series exhibited potent inhibition of both kinases in the low nanomolar range.[3]

Table 2: In Vitro Kinase Inhibitory Activity of a Dual FLT3/CDK4 Inhibitor[3]

CompoundFLT3 IC50 (nM)CDK4 IC50 (nM)
23k 117

Experimental Protocols for Related Compounds

While specific protocols for this compound are unavailable, the methodologies used for related compounds generally follow standard biochemical and cell-based assay formats.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Workflow for a Typical In Vitro Kinase Assay:

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Kinase Enzyme E Incubate Components at a Controlled Temperature A->E B Substrate (Peptide or Protein) B->E C Test Compound (e.g., Pyridine-Pyrimidine Derivative) C->E D ATP (with radioactive or fluorescent label) D->E F Measure Phosphorylated Substrate E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation: The kinase, substrate, and test compound are prepared in an appropriate assay buffer.

  • Reaction Initiation: The reaction is typically initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for phosphorylation.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection (if using ³²P-ATP or ³³P-ATP), fluorescence polarization, or antibody-based methods like ELISA.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Signaling Pathways Targeted by Related Compounds

The pyridine-pyrimidine scaffold is frequently employed to target kinases involved in critical cancer-related signaling pathways, such as the RAS-ERK and PI3K-AKT pathways.

Simplified Representation of a Kinase-Driven Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Response Proliferation, Survival, etc. TF->Response Inhibitor Pyridinyl-Pyrimidine Inhibitor Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates how a pyridinyl-pyrimidine-based inhibitor can block the activity of a receptor tyrosine kinase at the cell surface, thereby preventing the downstream signaling cascade that leads to cellular responses like proliferation and survival.

Conclusion

References

Potential Mechanisms of Action of 4-(Pyridin-4-yl)pyrimidin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyridinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Based on the available literature for analogous compounds, the potential mechanisms of action for 4-(Pyridin-4-yl)pyrimidin-2-ol can be broadly categorized into several key areas, including enzyme inhibition, receptor antagonism, and modulation of protein synthesis.

Inhibition of Protein Kinases

A significant number of pyridinyl-pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Several studies have highlighted the potential of pyrimidine derivatives, including those with pyridine moieties, to act as dual inhibitors of EGFR and VEGFR-2.[1][2][3][4][5] These receptors are key players in cancer progression, regulating cell proliferation, angiogenesis, and metastasis.[1][2]

Signaling Pathway:

The inhibition of EGFR and VEGFR-2 by pyridinyl-pyrimidine derivatives would disrupt downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced cancer cell growth and proliferation.

EGFR_VEGFR2_Pathway Potential EGFR/VEGFR-2 Inhibition Pathway cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response EGFR EGFR Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt inhibitor This compound (Potential Inhibitor) inhibitor->EGFR Inhibition inhibitor->VEGFR2 Inhibition Proliferation Cell Proliferation Ras_MAPK->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition

Derivatives containing pyridine and imidazole or pyrazole rings have been identified as inhibitors of ALK5.[6][7][8][9][10] ALK5 is a serine/threonine kinase receptor that plays a critical role in fibrosis and cancer progression.[7][8] Inhibition of ALK5 can block the phosphorylation of Smad proteins, thereby interfering with TGF-β signaling.[7]

Signaling Pathway:

ALK5_Pathway Potential ALK5 Inhibition Pathway cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Intracellular Signaling cluster_nuclear Nucleus TGFBR2 TGF-β RII ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation inhibitor This compound (Potential Inhibitor) inhibitor->ALK5 Inhibition pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., Fibronectin) Smad_complex->Gene_Transcription

Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.

Antagonism of Integrin Receptors

Very Late Antigen-4 (VLA-4) Integrin Antagonism

N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives have been reported as antagonists of VLA-4 integrin.[11][12][13][14] VLA-4 is an alpha4beta1 integrin that mediates cell-cell and cell-matrix adhesion, playing a crucial role in inflammatory responses and hematopoiesis.[14][15] Antagonism of VLA-4 can disrupt these interactions.

Logical Relationship:

VLA4_Antagonism Potential VLA-4 Antagonism VLA4 VLA-4 Integrin Cell_Adhesion Cell Adhesion VLA4->Cell_Adhesion VCAM1 VCAM-1 VCAM1->VLA4 Binding antagonist This compound (Potential Antagonist) antagonist->VLA4 Antagonism

Caption: Potential antagonism of VLA-4 integrin-mediated cell adhesion.

Inhibition of Bacterial Protein Synthesis

A series of 4H-pyridopyrimidine derivatives have been identified as selective inhibitors of bacterial protein synthesis.[16][17][18][19][20] These compounds were found to target the bacterial ribosome, thereby inhibiting the translation process.[17]

Experimental Workflow:

Protein_Synthesis_Inhibition_Workflow Workflow for Assessing Bacterial Protein Synthesis Inhibition HTS High-Throughput Screening (Aminoacylation/Translation Assay) IC50 IC50 Determination HTS->IC50 MIC Determination of Minimum Inhibitory Concentration (MIC) MMS Macromolecular Synthesis (MMS) Assay (DNA, RNA, Protein) MIC->MMS Target_ID Target Identification (Ribosome Binding Assay) MMS->Target_ID IC50->MIC

Caption: Experimental workflow to evaluate bacterial protein synthesis inhibition.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported in vitro activities of various pyridinyl-pyrimidine derivatives.

Compound ClassTargetAssayIC50/MICReference
4H-PyridopyrimidinesBacterial Protein SynthesisAminoacylation/Translation3-14 µM[17]
4H-PyridopyrimidinesVarious BacteriaMIC0.12-4 µg/mL[16]
Thienopyrimidine DerivativesEGFRKinase Assay0.042 µM[1]
Thienopyrimidine DerivativesVEGFR-2Kinase Assay0.51 µM[1]
Pyrido[4,3-d]pyrimidinesEGFRKinase Assay14.8 nM[4]
Pyrido[4,3-d]pyrimidinesHER2Kinase Assay682 nM[4]
2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic ActivityHSC-T6 Cells45.69 µM[21]

Detailed Experimental Protocols

General Protocol for Kinase Inhibition Assays (EGFR/VEGFR-2/ALK5)

While specific protocols vary, a general methodology for assessing kinase inhibition involves an in vitro kinase assay.

  • Reagents and Materials: Recombinant human kinase (e.g., EGFR, VEGFR-2, ALK5), substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), kinase buffer, and test compound (this compound).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using an antibody-based detection method (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for VLA-4 Antagonism Assay (Cell Adhesion Assay)
  • Cell Culture: A cell line expressing VLA-4 (e.g., Jurkat cells) is cultured under standard conditions.

  • Plate Coating: 96-well plates are coated with the VLA-4 ligand, VCAM-1, and blocked to prevent non-specific binding.

  • Assay Procedure:

    • The cells are labeled with a fluorescent dye (e.g., Calcein-AM).

    • The labeled cells are pre-incubated with various concentrations of the test compound.

    • The cell suspension is added to the VCAM-1 coated wells.

    • The plate is incubated to allow for cell adhesion.

    • Non-adherent cells are removed by washing.

  • Quantification: The fluorescence of the adherent cells is measured using a plate reader.

  • Data Analysis: The percentage of inhibition of cell adhesion is calculated, and the IC50 value is determined.

General Protocol for Bacterial Protein Synthesis Inhibition Assay
  • In Vitro Translation System: A cell-free transcription-translation system from a target bacterium (e.g., E. coli) is used.[17]

  • Reagents: The system contains ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [³H]phenylalanine), and a template mRNA (e.g., poly(U)).[17]

  • Assay Procedure:

    • The test compound is added to the translation system at various concentrations.

    • The reaction is initiated and incubated to allow for protein synthesis.

    • The synthesized polypeptide is precipitated and collected.

  • Quantification: The amount of incorporated radiolabeled amino acid is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by calculating the concentration of the compound that inhibits protein synthesis by 50%.

Conclusion

The pyridinyl-pyrimidine scaffold is a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While the specific molecular target of this compound remains to be elucidated, the extensive research on related compounds suggests several plausible pathways for its biological activity. These include the inhibition of key protein kinases involved in cancer and fibrosis, antagonism of integrin receptors critical for inflammation, and the disruption of bacterial protein synthesis. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic investigation of the mechanism of action of this compound and other novel derivatives. Further research is warranted to precisely define its molecular interactions and therapeutic potential.

References

The Therapeutic Potential of 4-(Pyridin-4-yl)pyrimidin-2-ol Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyridin-4-yl)pyrimidin-2-ol core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives and analogs of this heterocyclic system have shown a wide range of biological activities, most notably as kinase inhibitors for the treatment of cancer and other diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their structure-activity relationships and the experimental methodologies used to characterize them.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications, including oncology, inflammation, and infectious diseases. A primary area of focus has been the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Compounds based on the related pyridinyl-pyrimidine and pyridinyl-urea scaffolds have demonstrated significant activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][4] For instance, 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1] Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[1]

Furthermore, some pyridinyl-pyrimidine derivatives have been explored as inducers of apoptosis. A series of 4-anilino-2-(2-pyridyl)pyrimidines were discovered to be potent inducers of apoptosis, with some compounds arresting cells in the G2/M phase of the cell cycle and inhibiting tubulin polymerization.[5] The antimicrobial properties of pyridine derivatives have also been reported, with some compounds showing broad-spectrum inhibition of bacterial growth.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative derivatives and analogs related to the this compound core.

Table 1: Kinase Inhibitory Potency and Antiproliferative Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives [1]

Compound IDCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)CDK1 Kᵢ (µM)CDK2 Kᵢ (µM)CDK7 Kᵢ (µM)CDK9 Kᵢ (µM)MV4-11 GI₅₀ (nM)
17834>5>5>5>523
2835>5>5>5>532
Palbociclib327>5>5>5>550

Kᵢ represents the inhibitory constant, and GI₅₀ is the concentration for 50% inhibition of cell proliferation.

Table 2: In Vitro Activity of Hypothetical Pyridine-Based EGFR Inhibitors [4]

ParameterPyridinib-APyridinib-BUnitAssay Type
IC₅₀ (EGFR WT)558nMIn Vitro Kinase Assay
IC₅₀ (EGFR T790M)>100025nMIn Vitro Kinase Assay
Cell Viability (A431 - EGFR WT)1.20.15µMCell-Based Proliferation
Cell Viability (H1975 - EGFR T790M)>200.5µMCell-Based Proliferation

Data is illustrative and for comparative purposes.

Table 3: Antiproliferative Activity of a 4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one Derivative (SK-25) [8]

Tumor ModelDose (mg/kg)Tumor Inhibition (%)
Ehrlich Ascites Carcinoma (EAC)3094.71
Ehrlich Ascites Tumor (EAT, solid)3059.06
Sarcoma 180 (solid)3045.68

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. As many of these compounds function as kinase inhibitors, their primary mechanism of action involves the disruption of phosphorylation cascades that are critical for cell growth, survival, and proliferation.

CDK4/6 Signaling Pathway

The CDK4/6 pathway is a central regulator of the cell cycle. In normal cells, mitogenic signals lead to the activation of the CDK4/6-Cyclin D complex, which then phosphorylates the Rb protein. This phosphorylation event releases the E2F transcription factor, allowing it to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1] Inhibitors targeting CDK4/6 block this process, leading to cell cycle arrest at the G1 checkpoint.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Expression Mitogenic_Signals->Cyclin_D CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb Phosphorylation E2F E2F Rb->E2F pRb p-Rb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->CDK4_6_Cyclin_D EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_dimer->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor Pyridinib (Inhibitor) Inhibitor->EGFR_dimer Inhibition Kinase_Inhibition_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound/Control Plating (1 µL) Add_Kinase_Mix Add Kinase/ Substrate/ATP Mix (5 µL) Compound_Plating->Add_Kinase_Mix Incubation Incubate (60 min, 30°C) Add_Kinase_Mix->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (5 µL) Incubation->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent (10 µL) Incubate_1->Add_Kinase_Detection Incubate_2 Incubate (30-60 min) Add_Kinase_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate IC₅₀ Read_Luminescence->Calculate_IC50

References

Spectroscopic and Synthetic Profile of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(Pyridin-4-yl)pyrimidin-2-ol. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from structurally analogous compounds to predict its spectroscopic characteristics. The experimental protocols provided are based on established methods for the synthesis and analysis of related pyridinyl-pyrimidine derivatives.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₇N₃O

Molecular Weight: 173.17 g/mol

CAS Number: 208936-44-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.7DoubletProtons on the pyridine ring adjacent to the nitrogen
~7.8DoubletProtons on the pyridine ring
~7.5DoubletProton on the pyrimidine ring
~6.8DoubletProton on the pyrimidine ring
>10.0Broad Singlet-OH or -NH proton (tautomer dependent)

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the predominant tautomeric form in solution (pyrimidin-2-ol vs. pyrimidin-2(1H)-one).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (from pyrimidinone tautomer)
~160C2 of pyrimidine ring
~150C4/C6 of pyrimidine ring and C2/C6 of pyridine ring
~145C4 of pyridine ring
~122C3/C5 of pyridine ring
~110C5 of pyrimidine ring
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (from pyrimidinol tautomer) or N-H stretch (from pyrimidinone tautomer)
3100-3000Aromatic C-H stretch
~1670C=O stretch (from pyrimidinone tautomer)
1600-1450C=C and C=N stretching vibrations of the aromatic rings
~1250C-O stretch (from pyrimidinol tautomer)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueAssignment
173[M]⁺ (Molecular ion)
145[M - CO]⁺ or [M - N₂H]⁺
118Fragmentation of the pyrimidine ring
78Pyridine fragment

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on common practices for similar heterocyclic compounds.

Synthesis Protocol

A plausible synthetic route to this compound involves the condensation of a β-ketoester with urea or a related amidine, a method widely used for pyrimidine synthesis.

Reaction Scheme:

A potential synthesis could involve the reaction of 4-acetylpyridine with a suitable three-carbon synthon and urea. A more direct and common approach is the condensation of a chalcone intermediate with urea or guanidine. For instance, the reaction of 1-(pyridin-4-yl)ethan-1-one with an appropriate aldehyde to form a chalcone, followed by cyclization with urea.

General Procedure:

  • Chalcone Formation: To a stirred solution of 4-acetylpyridine (1.0 eq) and a suitable benzaldehyde derivative in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to yield the chalcone.

  • Pyrimidine Ring Formation: The chalcone (1.0 eq) and urea (1.5 eq) are dissolved in a suitable solvent such as ethanol containing a base (e.g., sodium ethoxide). The mixture is refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated solid is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Spectroscopic Characterization Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in structure elucidation.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to obtain the high-resolution mass spectrum (HRMS) for accurate mass determination.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Crystallography of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic characteristics of 4-(Pyridin-4-yl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct crystallographic data for this specific molecule, this guide presents data from closely related structures to offer valuable insights into its potential solid-state properties. The methodologies for synthesis and crystallization are based on established protocols for similar compounds.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry. The arrangement of atoms in the crystalline state, including molecular conformation and intermolecular interactions, is crucial for understanding its physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes for pyrimidine derivatives. A plausible method involves the condensation of a suitable pyridine-containing precursor with a pyrimidine-forming reagent.

General Synthetic Protocol

A common method for the synthesis of similar pyrimidine derivatives involves the reaction of an amidine with a β-dicarbonyl compound. For this compound, a potential route could involve the reaction of 4-acetylpyridine with urea or a related derivative.

A general procedure for the synthesis of related pyrimidine compounds is as follows: To a solution of an appropriate N-Boc-diaminoalkane in methanol, triethylamine and 2-chloropyrimidine are added, and the mixture is refluxed. The Boc-protecting group is then removed using trifluoroacetic acid. The resulting diamine can then be further reacted to form the desired pyrimidine derivative.[1]

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of related heterocyclic compounds include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).

A representative procedure for obtaining single crystals is as follows: The purified compound is dissolved in a suitable solvent or a mixture of solvents to form a nearly saturated solution. The solution is then filtered to remove any insoluble impurities. The clear solution is allowed to stand undisturbed at room temperature for slow evaporation. Alternatively, the solution can be stored at a lower temperature to induce crystallization.

Crystallographic Data

While specific crystallographic data for this compound is not publicly available, data from structurally analogous compounds can provide valuable insights. The following tables summarize the crystallographic data for two closely related compounds: 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid and Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.

Table 1: Crystal Data and Structure Refinement for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid [2]

ParameterValue
Empirical FormulaC₁₁H₉N₃O₂S
Formula Weight247.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5722 (2)
b (Å)22.4650 (8)
c (Å)7.4314 (2)
β (°)93.237 (2)
Volume (ų)1095.45 (6)
Z4
Temperature (K)291
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.035
wR(F²)0.096

Table 2: Crystal Data and Structure Refinement for Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate [3]

ParameterValue
Empirical FormulaC₁₃H₁₃N₃O₂S
Formula Weight275.33
Crystal SystemTriclinic
Space Group
a (Å)8.6579 (8)
b (Å)9.7394 (9)
c (Å)9.9188 (8)
α (°)62.661 (6)
β (°)71.416 (5)
γ (°)65.024 (6)
Volume (ų)665.35 (10)
Z2
Temperature (K)291
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.038
wR(F²)0.115

Experimental Workflow and Data Analysis

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, structure solution, and refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_reduction Data Reduction (Integration, Scaling) data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Figure 1. Experimental workflow for the crystallographic analysis of this compound.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as a series of frames at different crystal orientations. The raw data are then processed, which includes integration of reflection intensities, correction for experimental factors (e.g., Lorentz and polarization effects), and scaling.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. The programs used for solving and refining the structures of related compounds include the SHELXTL software package.[2][3]

Potential Signaling Pathway Involvement

Derivatives of pyridine and pyrimidine are known to interact with various biological targets, including kinases. For instance, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[4] Inhibition of the CDK4/6-Cyclin D-Rb-E2F pathway can lead to cell cycle arrest and is a validated strategy in cancer therapy.

signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDK46 Inhibition

Figure 2. Hypothetical inhibition of the CDK4/6 signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the crystallographic aspects of this compound, drawing upon data from closely related structures. The provided experimental protocols for synthesis and crystallization, along with the summary of expected crystallographic data, serve as a valuable resource for researchers in the field. The visualization of the experimental workflow and a potential signaling pathway offers a clear and concise representation of the key processes and biological relevance of this class of compounds. Further experimental work is required to determine the precise crystal structure of this compound and to validate its potential as a therapeutic agent.

References

Bioavailability and Pharmacokinetics of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and drug development resources reveals no specific experimental data on the bioavailability and pharmacokinetics of the compound 4-(Pyridin-4-yl)pyrimidin-2-ol. This molecule is not a component of any widely disclosed clinical or preclinical drug development program for which absorption, distribution, metabolism, and excretion (ADME) data have been published.

Therefore, this document serves as an in-depth technical template. It is designed for researchers, scientists, and drug development professionals to illustrate the structure, content, and data visualization required for a complete pharmacokinetic whitepaper. To provide a realistic and data-rich example, this guide uses the well-characterized, orally administered drug Imatinib as a placeholder. Imatinib is a suitable analogue for this purpose as its structure also incorporates pyridine and pyrimidine moieties, and its pharmacokinetic profile is extensively documented.

Technical Whitepaper: Bioavailability and Pharmacokinetics of Imatinib

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream substrates involved in cell proliferation. The efficacy and safety of an orally administered drug like Imatinib are fundamentally dependent on its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of the bioavailability and pharmacokinetics of Imatinib, detailing its clinical PK parameters, the experimental methodologies used for their determination, and the key metabolic pathways involved.

Pharmacokinetic Profile

Imatinib is characterized by rapid and nearly complete absorption after oral administration, leading to high bioavailability. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, and is eliminated predominantly in the feces.

The following tables summarize the key single-dose and steady-state pharmacokinetic parameters of Imatinib in adult patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Imatinib (400 mg, oral)

Parameter Value Unit Citation
Cmax (Peak Plasma Concentration) 2.3 - 2.6 µg/mL [1][2]
Tmax (Time to Peak Concentration) 2 - 4 hours [1]
AUC (Area Under the Curve) 24.8 mg/L·h [3]
Oral Bioavailability (F) ~98 % [1][4]

| (Elimination Half-life) | ~18 | hours |[2] |

Table 2: Steady-State Pharmacokinetic Parameters of Imatinib (400 mg, once daily)

Parameter Value Unit Citation
Cmax,ss (Peak Concentration) 2.6 µg/mL [2]
Cmin,ss (Trough Concentration) 0.979 - 1.2 µg/mL [2][4]
AUC0-24h,ss 40.1 mg/L·h [3]
Accumulation Ratio 1.5 - 3 - [5]
Apparent Clearance (CL/F) 14 L/h [5]

| Apparent Volume of Distribution (Vd/F) | 252 | L |[5] |

Key Biological Pathways

Imatinib's primary pharmacodynamic effect is the inhibition of the BCR-ABL tyrosine kinase. This oncoprotein is constitutively active in CML cells, driving uncontrolled proliferation and survival. Imatinib binds to the ATP-binding site of the kinase domain, stabilizing it in an inactive conformation and blocking downstream signaling.

BCR_ABL_Pathway cluster_0 BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., CrkL) BCR_ABL->Substrate Phosphorylates BCR_ABL->Substrate P_Substrate Phosphorylated Substrates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds to active site Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Activates P_Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Metabolism_Pathway Imatinib_Oral Imatinib (Oral Dose) Imatinib_Plasma Imatinib (in Plasma) Imatinib_Oral->Imatinib_Plasma Absorption (~98%) Liver Liver Imatinib_Plasma->Liver Distribution Excretion Excretion (Mainly Feces) Imatinib_Plasma->Excretion Elimination (Minor) Metabolite CGP74588 (Active Metabolite) Liver->Metabolite N-demethylation CYP3A4 CYP3A4 CYP3A4->Liver  Mediates Metabolite->Excretion Elimination PK_Workflow Start Study Start: Subject Recruitment & Consent Dosing Oral Drug Administration Start->Dosing Sampling Serial Blood Sampling (pre-defined timepoints) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data End Final Report: PK Parameter Determination Data->End

References

The Pyridinyl-Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the broader class of pyridinyl-pyrimidine compounds as kinase inhibitors. As of the latest literature review, specific experimental data on the kinase inhibitory activity of 4-(Pyridin-4-yl)pyrimidin-2-ol is not extensively available in the public domain. The information presented herein is a synthesis of findings on structurally related analogs and is intended to provide a comprehensive overview of the potential of the pyridinyl-pyrimidine scaffold in kinase inhibitor design.

Introduction

The pyridinyl-pyrimidine core is a recognized privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This heterocyclic system offers a versatile framework for the strategic placement of substituents to achieve high potency and selectivity against various kinase targets. The nitrogen atoms in both the pyridine and pyrimidine rings act as key hydrogen bond acceptors, enabling strong interactions with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. This guide provides a technical overview of the synthesis, biological activity, and experimental evaluation of pyridinyl-pyrimidine analogs as kinase inhibitors, drawing from published research on related compounds.

Kinase Inhibitory Activity of Representative Pyridinyl-Pyrimidine Analogs

While specific data for this compound is lacking, studies on analogous structures highlight the potential of this chemical class. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1], and 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have shown dual inhibitory activity against FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4)[2].

The inhibitory activities of these representative compounds are summarized in the table below.

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine derivativesCDK2/cyclin A264.42[1]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivativesFLT311[2]
CDK47[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel kinase inhibitors. Below are generalized protocols based on published procedures for pyridinyl-pyrimidine analogs.

General Synthesis of Pyridinyl-Pyrimidine Scaffolds

The synthesis of pyridinyl-pyrimidine derivatives often involves a convergent strategy, coupling substituted pyridine and pyrimidine precursors. A common approach is the condensation of a pyridinyl amidine with a β-ketoester or a related three-carbon electrophile to form the pyrimidine ring.

Example Synthetic Step:

  • Formation of a Pyridinyl Amidine: A substituted pyridine nitrile is treated with a solution of sodium methoxide in methanol, followed by the addition of ammonium chloride to yield the corresponding pyridinyl amidine hydrochloride.

  • Condensation and Cyclization: The pyridinyl amidine hydrochloride is then reacted with a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired pyridinyl-pyrimidine derivative.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are employed to determine the in vitro potency of compounds against target kinases. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Procedure:

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate/ATP solutions, and the test compound dilutions.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is assessed using cancer cell lines relevant to the targeted kinase. The MTT or CellTiter-Glo® assay is commonly used.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 values from the dose-response curves.

Visualizations

Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb P pRb p-Rb E2F E2F Rb->E2F pRb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Inhibitor Pyridinyl-Pyrimidine Inhibitor Inhibitor->CDK2

Caption: Conceptual CDK2 signaling pathway and point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow Synthesis Compound Synthesis (Pyridinyl-Pyrimidine Scaffold) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Purification->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) Purification->Cell_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Cell_IC50 Cellular IC50 Determination Cell_Assay->Cell_IC50 Cell_IC50->Lead_Optimization

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 4-(Pyridin-4-yl)pyrimidin-2-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic small molecule belonging to the pyrimidine class of compounds. While specific data for this exact molecule is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in a cell culture setting, drawing upon data from closely related analogs and established methodologies for pyrimidine derivatives.

A structurally similar compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), has demonstrated significant cytotoxic effects against human pancreatic cancer cells (MiaPaCa-2) and has been shown to induce apoptosis.[4] Given the structural similarity, it is plausible that this compound may exhibit comparable biological activities.

Data Presentation

The following table summarizes the available quantitative data for the closely related analog, SK-25. This data can serve as a benchmark for designing experiments with this compound.

Table 1: Cytotoxicity Data for the Analog SK-25 [4]

CompoundCell LineAssay TypeIC50 (µM)
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic Cancer)Not Specified1.95

Postulated Signaling Pathway

Based on the pro-apoptotic activity of the analog SK-25, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G Hypothetical Apoptosis Induction Pathway A This compound B Cellular Target (e.g., Kinase, Receptor) A->B C Caspase Activation (e.g., Caspase-3, -8, -9) B->C D PARP Cleavage C->D E Apoptosis D->E

Caption: Postulated signaling pathway for apoptosis induction.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound in cell culture.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2)[5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro evaluation of this compound.

G Experimental Workflow for In Vitro Evaluation A Compound Preparation (this compound in DMSO) C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (Select appropriate cell lines) B->C D Determine IC50 Value C->D E Mechanism of Action Studies (at concentrations around IC50) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Western Blot Analysis (Apoptotic markers) E->G H Further Mechanistic Studies (e.g., Cell Cycle Analysis, Kinase Assays) E->H

Caption: A flowchart for the in vitro evaluation of the compound.

References

Application Notes and Protocols for Testing 4-(Pyridin-4-yl)pyrimidin-2-ol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of 4-(Pyridin-4-yl)pyrimidin-2-ol, a novel compound with potential therapeutic applications. Given the structural similarities to other pyridine-pyrimidine derivatives with demonstrated anti-cancer, anti-inflammatory, and anti-fibrotic properties, this document outlines relevant animal models and detailed protocols for assessing its efficacy and safety. The proposed models and assays are based on established methodologies for evaluating compounds with similar chemical scaffolds and potential biological targets.

The primary focus of these protocols is on oncology, given that a closely related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), has shown anti-tumor efficacy. Therefore, protocols for Ehrlich Ascites Carcinoma (EAC), Sarcoma 180 (S180), and general xenograft models are provided. Additionally, essential protocols for preliminary safety and pharmacokinetic assessments are included to build a comprehensive preclinical data package.

Hypothesized Signaling Pathways

Based on the activities of structurally related pyridine-pyrimidine compounds, this compound may exert its effects through various signaling pathways. The following diagrams illustrate some of these potential mechanisms of action.

EGFR_VEGFR_Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand_EGF EGF/ TGF-α EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR2 Ligand_VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg PLCγ VEGFR2->PLCg Compound This compound (Hypothesized Inhibitor) Compound->EGFR Compound->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Metastasis Angiogenesis Angiogenesis PLCg->Angiogenesis Microtubule_Inhibition_Pathway Compound This compound (Hypothesized Inhibitor) Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle M_Phase Mitotic Arrest (M-Phase) Spindle->M_Phase Disruption Apoptosis Apoptosis M_Phase->Apoptosis VLA4_MMP13_Pathway cluster_inflammation Inflammation/Autoimmunity cluster_osteoarthritis Osteoarthritis Leukocyte Leukocyte VLA4 VLA-4 VCAM1 VCAM-1 (Endothelial Cells) VLA4->VCAM1 Binds Adhesion Leukocyte Adhesion & Extravasation VCAM1->Adhesion Chondrocyte Chondrocyte MMP13 MMP-13 Collagen Collagen Degradation MMP13->Collagen Compound This compound (Hypothesized Inhibitor) Compound->VLA4 Inhibits Compound->MMP13 Inhibits Experimental_Workflow start Start: Compound Synthesis & Characterization toxicity Acute Oral Toxicity Study (OECD 423) start->toxicity pk_study Pharmacokinetic (PK) Study (Single Dose) start->pk_study dose_range Dose-Range Finding Study (in selected model) toxicity->dose_range pk_study->dose_range efficacy_study Efficacy Studies (e.g., EAC, S180, Xenograft) dose_range->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis end Conclusion & Further Development data_analysis->end

Application Notes and Protocols for the Synthesis and Purification of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules. The pyrimidine and pyridine moieties are common scaffolds in a wide range of pharmaceuticals. This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, designed for researchers in an organic chemistry laboratory setting. The synthesis is approached via a two-step process involving the formation of an enaminone intermediate followed by a cyclization reaction.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the intermediate, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, from 4-acetylpyridine. The second step is the cyclization of this intermediate with urea to form the final product.

Experimental Protocols

Part 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Intermediate)

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 4-acetylpyridine (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enaminone.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Part 2: Synthesis of this compound

Materials:

  • (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve the crude (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add urea (1.5 eq) and sodium ethoxide (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.

  • Dry the collected solid under vacuum to obtain the crude this compound.

Purification Protocol: Recrystallization

Due to the potential for tautomerism in pyridin-4-ol and pyrimidin-2-ol derivatives, which can complicate chromatographic purification, recrystallization is the recommended method for purification.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as DMF/dichloromethane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If colored impurities are present, activated carbon can be added to the hot solution, followed by hot gravity filtration to remove the carbon.[2]

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to yield the pure this compound. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, an anti-solvent vapor diffusion technique can be employed.[3][4]

Data Presentation

Step Product Yield Purity (by HPLC)
1(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one85-95%>95%
2This compound (crude)70-85%~90%
3This compound (purified)60-75% (after recrystallization)>98%

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 4-Acetylpyridine + DMF-DMA B Reflux in Toluene A->B Step 1 C Intermediate: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one B->C D Urea + Sodium Ethoxide C->D Step 2 E Reflux in Ethanol D->E F Crude this compound E->F G Dissolve in Hot Solvent F->G Recrystallization H Slow Cooling & Crystallization G->H I Vacuum Filtration H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Tautomerism

Caption: Tautomeric equilibrium of this compound.

References

Application Notes and Protocols for the Analytical Detection of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Accurate and precise analytical methods are crucial for its quantification in various matrices, including in-process control of synthesis, formulation analysis, and pharmacokinetic studies. This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques. The methodologies are based on established principles for the analysis of related pyridine and pyrimidine derivatives.[1][2]

Physicochemical Properties

PropertyValueSource
CAS Number 208936-44-1[3]
Molecular Formula C₉H₇N₃O[3]
Molecular Weight 173.17 g/mol [3]

Analytical Methodologies

A variety of analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, purity assessment, or quantification).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives.[1] It offers high resolution, sensitivity, and reproducibility for quantification.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification

Caption: General workflow for sample preparation and analysis using HPLC.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 280 nm (or λmax determined by UV-Vis scan).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and samples in the initial mobile phase composition (95:5 Water:Acetonitrile) to a suitable concentration (e.g., 1 mg/mL for stock solutions).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex matrices such as biological samples.[5][6]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample Precipitation Protein Precipitation (e.g., cold ACN) BioSample->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation UPLC C18 Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection TIC Obtain TIC/XIC Detection->TIC Quantification Quantify using Internal Standard TIC->Quantification

Caption: Workflow for biological sample preparation and LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • Heated Electrospray Ionization (HESI) or Electrospray Ionization (ESI) source.

    • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Reagents:

    • As per HPLC, with the addition of an appropriate internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B for 0.5 min, ramp to 90% B over 4 min, hold for 1 min, and re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 5 µL.[7]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Precursor Ion (Q1): 174.1 m/z ([M+H]⁺).

    • Product Ions (Q3): To be determined by infusion of a standard solution. Likely fragments would result from the loss of CO or cleavage of the pyrimidine ring. For example, hypothetical transitions could be 174.1 -> 146.1 and 174.1 -> 119.1.

    • Collision Energy (CE) and other parameters: Optimize for the specific instrument and transitions.

  • Biological Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter or centrifuge again before injection.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation and characterization of this compound.

UV-Vis Spectroscopy

Provides information about the electronic transitions within the molecule. The absorption maximum (λmax) can be used for simple quantification and for setting the detection wavelength in HPLC.[8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or water). Dilute the stock solution to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).[8]

  • Blank Measurement: Use the pure solvent as a blank to record a baseline spectrum.[8]

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). A calibration curve of absorbance vs. concentration can be prepared for quantification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring its vibrational transitions.[8] Key expected peaks for this compound would include C=O stretching (from the pyrimidinone tautomer), N-H stretching, and C=N/C=C aromatic ring stretching.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separation and identification.[9]

Method Performance Characteristics (Hypothetical Data)

The following table summarizes typical performance characteristics that would be evaluated during the validation of an analytical method for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%

Conclusion

The analytical methods described provide a robust framework for the detection, quantification, and characterization of this compound. For routine analysis and purity assessment, HPLC-UV offers a reliable and cost-effective solution. For trace-level quantification in complex biological matrices, the sensitivity and selectivity of LC-MS/MS are unparalleled. Spectroscopic methods remain indispensable for initial structural confirmation. It is important to note that all methods should be properly validated for their intended use to ensure reliable and accurate results.

References

Application Notes and Protocols for High-Throughput Screening with 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are representative examples for the high-throughput screening (HTS) of 4-(Pyridin-4-yl)pyrimidin-2-ol. Due to the limited availability of specific published data for this compound, the protocols are based on established methodologies for analogous pyridinyl-pyrimidine derivatives, particularly focusing on kinase inhibition pathways.

Introduction

Pyridinyl-pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently identified as potent modulators of various biological targets, including protein kinases. The compound this compound (also known as 6-(pyridin-4-yl)pyrimidin-2(1H)-one; CAS: 208936-44-1) is a member of this class and holds potential for the discovery of novel therapeutics. High-throughput screening (HTS) is a critical tool for rapidly assessing the biological activity of such compounds against a multitude of targets.

These application notes provide a framework for a comprehensive HTS campaign to evaluate this compound, focusing on its potential as a kinase inhibitor. The protocols described herein detail a primary biochemical screen to identify direct kinase inhibition, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity.

I. Primary High-Throughput Screening: Kinase Inhibition Assay

Application Note: Fluorescence Polarization (FP)-Based Kinase Assay

Principle: This biochemical assay is designed to identify inhibitors of a specific protein kinase, for instance, Cyclin-Dependent Kinase 4/6 (CDK4/6), a key regulator of the cell cycle often dysregulated in cancer.[1][2] The assay quantifies the binding of a fluorescently labeled tracer to a specific antibody. In a competitive format, a kinase phosphorylates an unlabeled peptide substrate. This phosphorylated product then displaces a pre-bound fluorescently labeled phosphopeptide tracer from a phosphospecific antibody.[3] Inhibition of the kinase results in less phosphorylated substrate, and therefore, less displacement of the tracer, leading to a high fluorescence polarization signal.[3][4]

Target Rationale: The pyridinyl-pyrimidine scaffold is present in known inhibitors of various kinases, including CDK4/6.[5][6][7] Dysregulation of the CDK4/6-Cyclin D pathway is a hallmark of many cancers, making it a validated target for anticancer drug discovery.[1][2][8]

Experimental Protocol: FP-Based CDK4/6 Inhibition Assay

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Unlabeled peptide substrate (e.g., a derivative of the retinoblastoma protein, Rb)

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black, round-bottom polystyrene microplates

  • Test compound: this compound, dissolved in DMSO

  • Positive control (e.g., a known CDK4/6 inhibitor like Palbociclib)

  • Negative control (DMSO vehicle)

Procedure (384-well plate format):

  • Compound Plating: Dispense 50 nL of test compounds, positive controls, and negative controls into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 solution (at 2X final concentration) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of the detection mix (containing the fluorescent tracer pre-bound to the phosphospecific antibody) to each well to stop the reaction.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: The primary output is the fluorescence polarization (FP) value in millipolarization units (mP). The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)

Where:

  • mP_sample is the mP value of the test compound.

  • mP_low_control is the average mP from the negative control wells (DMSO, low inhibition).

  • mP_high_control is the average mP from the positive control wells (e.g., Palbociclib, high inhibition).

Assay Quality Control: The Z'-factor is calculated to assess the quality of the HTS assay.[9][10]

Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where:

  • SD_high and SD_low are the standard deviations of the positive and negative controls, respectively.

  • Mean_high and Mean_low are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]

II. Secondary High-Throughput Screening: Cell-Based Assays

Application Note: Cell Viability/Cytotoxicity Assay

Principle: Following the identification of "hits" from the primary biochemical screen, a secondary cell-based assay is crucial to confirm on-target activity in a cellular context and to assess the compound's cytotoxicity. A common method is the MTT or similar tetrazolium reduction assay, which measures the metabolic activity of viable cells.[11] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[12] This allows for the determination of the compound's IC50 (half-maximal inhibitory concentration) for cell growth inhibition.

Cell Line Selection: A cancer cell line with a known dependency on the CDK4/6 pathway, such as an estrogen receptor-positive (ER+) breast cancer cell line (e.g., MCF-7), would be appropriate.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • Test compound: this compound, dissolved in DMSO

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • Negative control (DMSO vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure (96-well plate format):

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls. Add 1 µL of each concentration to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows:

% Viability = 100 * (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)

Where:

  • Abs_sample is the absorbance of the wells treated with the test compound.

  • Abs_control is the average absorbance of the negative control (DMSO) wells.

  • Abs_blank is the average absorbance of the wells with medium only.

The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Hypothetical HTS Assay Quality Control Data

ParameterValueInterpretation
Mean High Control (mP) 250High Polarization (Inhibition)
SD High Control 15
Mean Low Control (mP) 100Low Polarization (No Inhibition)
SD Low Control 10
Z'-Factor 0.70Excellent for HTS[9][10]

Table 2: Hypothetical Dose-Response Data for this compound

Assay TypeTarget/Cell LineIC50 (µM)
Biochemical FP Assay CDK4/Cyclin D11.2
Cell Viability Assay MCF-75.8

Visualizations

CDK4_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Mitogens->Receptor binds Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt activates CyclinD Cyclin D Ras_MAPK->CyclinD upregulates PI3K_Akt->CyclinD upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_P p-pRb (Inactive) pRb->pRb_P E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry & Cell Cycle Progression E2F->S_Phase activates transcription Inhibitor This compound Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway in cancer.

FP_Kinase_Assay_Workflow Start Start Plating Dispense Compound/ Controls (50 nL) Start->Plating Enzyme Add Kinase (5 µL) Plating->Enzyme Incubate1 Incubate (15 min, RT) Enzyme->Incubate1 Substrate Add Substrate/ATP (5 µL) Incubate1->Substrate Incubate2 Incubate (60 min, 30°C) Substrate->Incubate2 Detection Add Detection Reagents (10 µL) Incubate2->Detection Incubate3 Incubate (60 min, RT) Detection->Incubate3 Read Read Fluorescence Polarization Incubate3->Read Analysis Data Analysis (% Inhibition, Z') Read->Analysis End End Analysis->End

Caption: Workflow for the FP-based kinase inhibition assay.

MTT_Assay_Workflow Start Start Seeding Seed Cells (e.g., 5,000 cells/well) Start->Seeding Incubate1 Incubate (24h) Seeding->Incubate1 Treatment Add Compound/ Controls Incubate1->Treatment Incubate2 Incubate (72h) Treatment->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Incubate4 Incubate (Overnight) Solubilize->Incubate4 Read Read Absorbance (570 nm) Incubate4->Read Analysis Data Analysis (% Viability, IC50) Read->Analysis End End Analysis->End

References

Formulation of 4-(Pyridin-4-yl)pyrimidin-2-ol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS: 208936-44-1), a compound of interest for in vivo research. Due to the limited availability of public data on its physicochemical properties, this guide emphasizes a systematic approach to formulation development, starting with solubility determination to identify a suitable vehicle for preclinical studies.

Physicochemical Properties and Tautomerism

A comprehensive understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. While experimental data is scarce, predictions for structurally similar compounds can provide initial guidance. The molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol .

It is important to consider the potential for tautomerism in this compound, as the pyrimidin-2-ol moiety can exist in equilibrium with its keto form, 4-(pyridin-4-yl)pyrimidin-2(1H)-one. This equilibrium can be influenced by the solvent and solid-state form, which in turn affects solubility and other properties.[1][2][3] The pyridin-4-ol structure also exhibits keto-enol tautomerism.[2][4]

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

PropertyPredicted Value (for similar compounds)Implication for Formulation
LogP ~0.5 (for 4-(Pyridin-2-yl)pyrimidin-2-amine)Suggests moderate lipophilicity and potential for limited aqueous solubility.
Aqueous Solubility Likely low ("brick-dust" or "grease-ball" characteristics)[5]Aqueous vehicles alone may be insufficient; co-solvents or solubility enhancers are likely required.
pKa Not availableWill influence solubility at different pH values.

Recommended Formulation Strategies for Poorly Soluble Compounds

For compounds with limited aqueous solubility, several formulation strategies can be employed for in vivo administration. The choice of vehicle is critical and should be guided by the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[6][7][8] Common approaches include co-solvent systems, suspensions, and cyclodextrin complexes.[9][10]

Table 2: Common Vehicle Systems for In Vivo Studies of Poorly Soluble Compounds

Formulation StrategyCompositionAdvantagesDisadvantages
Co-solvent Solution DMSO, Ethanol, PEG 300/400, Propylene Glycol, Tween 80, Saline/PBSSimple to prepare; suitable for initial screening.Potential for precipitation upon dilution in vivo; co-solvents can have their own toxicity.[8]
Aqueous Suspension Carboxymethylcellulose (CMC), Methylcellulose (MC), Tween 80 in water or salineSuitable for oral administration of insoluble compounds; can increase exposure.Requires uniform suspension for accurate dosing; potential for particle agglomeration.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Increases aqueous solubility by forming inclusion complexes; generally well-tolerated.[9][10][11]More complex to formulate; potential for drug displacement from the complex.

Experimental Protocols

Protocol 1: Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various vehicles to select the most appropriate formulation strategy.[12][13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, 200 proof

  • Polyethylene glycol 400 (PEG 400)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water

  • Glass vials, magnetic stirrer, vortex mixer, analytical balance, centrifuge, and HPLC system.

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each of the test vehicles in separate vials.

  • Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for initial in vivo efficacy or toxicity studies when a solution formulation is desired.

Materials:

  • This compound

  • DMSO

  • PEG 400

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle by combining the components in the desired ratio. A common example is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.[6][14]

  • Dissolution: Weigh the required amount of this compound and dissolve it in the pre-mixed vehicle. Use a vortex mixer and gentle warming if necessary to aid dissolution.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Administration: The formulation is now ready for intraperitoneal administration to the animal model. The final concentration of DMSO should be kept as low as possible.[8]

Protocol 3: Preparation of an Oral Suspension

This protocol is suitable for oral gavage administration, particularly for compounds with very low solubility in common solvents.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water

  • Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile vials and oral gavage needles

Procedure:

  • Wetting (Optional): If the compound is very hydrophobic, create a paste by wetting the weighed powder with a small amount of Tween 80.

  • Suspension: Gradually add the 0.5% MC or CMC vehicle to the powder (or paste) while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

  • Homogenization: Continue to mix until a homogenous suspension is achieved.

  • Administration: Use a magnetic stirrer to keep the suspension uniform while drawing doses for oral gavage.

Diagrams and Workflows

Formulation Development Workflow

The following diagram illustrates a logical workflow for selecting an appropriate in vivo formulation for a new chemical entity like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Selection & Optimization cluster_3 Phase 4: In Vivo Evaluation char Physicochemical Characterization (Solubility, pKa, LogP, Stability) screen Solubility Screening in Various Vehicles (Co-solvents, Surfactants, Cyclodextrins, etc.) char->screen Input Properties select Select Lead Formulation Strategy (e.g., Co-solvent, Suspension) screen->select Solubility Data optimize Optimize Vehicle Composition (e.g., % DMSO, % Surfactant) select->optimize invivo Pharmacokinetic & Efficacy Studies optimize->invivo Final Formulation

Caption: Formulation Development Workflow for In Vivo Studies.

Potential Signaling Pathway

Many pyridinylpyrimidine derivatives function as kinase inhibitors.[11][15] A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5][9]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition.

By following these structured protocols and considering the potential mechanisms of action, researchers can develop a robust and reproducible formulation of this compound for successful in vivo evaluation.

References

Application Notes and Protocols for Pyridinyl-Pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for the specific compound 4-(Pyridin-4-yl)pyrimidin-2-ol in the context of cancer research did not yield specific data or publications. Therefore, these application notes and protocols are based on closely related pyridinyl-pyrimidine derivatives that have been investigated for their anticancer properties. The information provided herein is intended to serve as a general guide for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

Pyrimidine and pyridine moieties are fundamental heterocyclic structures frequently incorporated into molecules with significant biological activity. In cancer research, derivatives combining these two rings have emerged as a promising class of compounds. These molecules have been shown to target various key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides an overview of the applications of pyridinyl-pyrimidine derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of Pyridinyl-Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyridinyl-pyrimidine derivatives against different human cancer cell lines. The data highlights the potency of these compounds, often in the micromolar range.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
SK-25 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95[1]
Compound 3d Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast)43.4[2]
Compound 4d Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast)39.0[2]
Compound 3d Imidazo[1,2-a]pyrimidine derivativeMDA-MB-231 (Breast)35.9[2]
Compound 4d Imidazo[1,2-a]pyrimidine derivativeMDA-MB-231 (Breast)35.1[2]
Compound 83 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineMV4-11 (Leukemia)Not specified, but showed marked tumor growth inhibition[3]
Compound 5 Pyrazolo[3,4-d]pyrimidine derivativeHT1080 (Fibrosarcoma)96.25[4]
Compound 5 Pyrazolo[3,4-d]pyrimidine derivativeHela (Cervical)74.8[4]
Compound 5 Pyrazolo[3,4-d]pyrimidine derivativeCaco-2 (Colorectal)76.92[4]
Compound 5 Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)148[4]
Compound 7 Pyrazolo[3,4-d]pyrimidine derivativeHT1080 (Fibrosarcoma)43.75[4]
Compound 7 Pyrazolo[3,4-d]pyrimidine derivativeHela (Cervical)17.50[4]
Compound 7 Pyrazolo[3,4-d]pyrimidine derivativeCaco-2 (Colorectal)73.08[4]
Compound 7 Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)68.75[4]
Compound 12c 4-aminopyrazolo[3,4-d]pyrimidine derivativeUO-31 (Renal)0.87[5]
Compound 10b 4-thiophenyl-pyrimidine derivativeHepG-2 (Liver)0.161 (EGFR), 0.141 (VEGFR-2)[6]
Compound 2a 4-thiophenyl-pyridine derivativeHepG-2 (Liver)0.209 (EGFR), 0.195 (VEGFR-2)[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridinyl-pyrimidine derivative stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of the pyridinyl-pyrimidine derivative in a complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of pyridinyl-pyrimidine derivatives on the expression of proteins involved in signaling pathways.[7]

Materials:

  • Cancer cell lines

  • Pyridinyl-pyrimidine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-EGFR, p-VEGFR-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cancer cells with the pyridinyl-pyrimidine derivative at the desired concentration for a specific time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathways and Mechanisms of Action

Pyridinyl-pyrimidine derivatives have been shown to modulate several critical signaling pathways in cancer.

EGFR and VEGFR-2 Signaling Pathway

Several 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][8] Inhibition of these receptor tyrosine kinases blocks downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Cell Survival PI3K_Akt->Survival Compound Pyridinyl-Pyrimidine Derivatives Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyridinyl-pyrimidine derivatives.

Hedgehog Signaling Pathway

Certain pyridyl pyrimidine derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, including pancreatic cancer.[9] These compounds can bind to the Smoothened (Smo) protein, preventing the activation of Gli transcription factors and subsequent gene expression that drives tumor growth.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation SUFU SUFU SUFU->GLI Inhibition TargetGenes Target Gene Expression GLI->TargetGenes Proliferation Proliferation TargetGenes->Proliferation Survival Survival TargetGenes->Survival Compound Pyridyl Pyrimidine Derivatives Compound->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by pyridyl pyrimidine derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a novel pyridinyl-pyrimidine derivative in cancer research.

Experimental_Workflow Start Compound Synthesis and Characterization InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Toxicity Toxicity and PK/PD Studies InVivo->Toxicity Lead Lead Optimization Toxicity->Lead

Caption: General experimental workflow for preclinical evaluation.

Conclusion

While specific research on this compound in cancer is not currently available, the broader class of pyridinyl-pyrimidine derivatives represents a rich source of potential anticancer agents. These compounds exhibit potent activity against a variety of cancer cell lines by targeting key signaling pathways. The protocols and information provided in these application notes offer a foundation for researchers to explore the therapeutic potential of this chemical scaffold in the development of novel cancer therapies.

References

Application Notes and Protocols: 4-(Pyridin-4-yl)pyrimidin-2-ol and Related Compounds in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyridinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific research on 4-(Pyridin-4-yl)pyrimidin-2-ol in neurological disorders is not extensively documented in publicly available literature, the structurally related compound, 4-aminopyridine (4-AP), and other pyrimidine derivatives have been significantly investigated for their therapeutic potential in various neurological conditions. These compounds modulate key signaling pathways implicated in neurodegeneration, demyelination, and axonal regeneration.

This document provides an overview of the application of 4-aminopyridine as a well-characterized example and discusses the therapeutic potential of pyrimidine-based Rho-kinase (ROCK) inhibitors in the context of neurological disorders.

Section 1: 4-Aminopyridine (4-AP) in Demyelinating Disorders

4-Aminopyridine (also known as dalfampridine) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[1] It is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis (MS).[2][3]

Mechanism of Action:

In demyelinated axons, the exposure of internodal Kv channels leads to a leakage of potassium ions during action potential propagation, which impairs signal conduction.[3] 4-AP blocks these exposed potassium channels, which enhances signal transduction along the demyelinated axons.[1][3] This action prolongs the action potential, allowing for better conduction and restoration of neuronal function.[4] Beyond its effects on demyelinated axons, 4-AP can also potentiate synaptic transmission and increase skeletal muscle twitch tension.[5]

Quantitative Data:
CompoundIndicationDosageEfficacyReference
4-Aminopyridine (Dalfampridine)Multiple Sclerosis (impaired gait)10 mg twice daily (extended-release)~25% average improvement in walking speed in responders.[6]
4-AminopyridineDownbeat Nystagmus5–10 mg three times dailyEffective symptomatic treatment.[4]
4-AminopyridineEpisodic Ataxia Type 25–10 mg three times dailyEffective symptomatic treatment.[4]
3,4-DiaminopyridineLambert-Eaton Myasthenic Syndrome5 mg/day to 20 mg three times dailyImproves symptoms.[4]
Experimental Protocols:

1. Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model:

This protocol is adapted from studies on aminopyrimidine derivatives for memory enhancement.[7][8]

  • Animal Model: Male NMRI mice.

  • Induction of Amnesia: Intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).

  • Treatment: Administration of the test compound (e.g., aminopyrimidine derivatives) or a positive control (e.g., donepezil) 30 minutes after scopolamine injection.

  • Behavioral Tests:

    • Passive Avoidance Test: Performed 30 minutes after treatment to assess memory acquisition and retention. The apparatus consists of a light and a dark compartment. During the acquisition trial, mice receive a mild electric shock upon entering the dark compartment. In the retention trial (24 hours later), the latency to enter the dark compartment is measured.

    • Y-Maze Test (Spontaneous Alternation): Performed to assess spatial working memory. The mouse is placed in one arm of the Y-maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.

  • Biochemical Analysis:

    • Cholinesterase Activity: Brain tissue is homogenized, and acetylcholinesterase (AChE) activity is measured using the Ellman method.

2. Electrophysiological Recording in Demyelinated Axons:

This protocol is based on studies of 4-AP's effect on nerve conduction.[5]

  • Preparation: Isolation of dorsal column slices from the spinal cord of rats with experimentally induced demyelination (e.g., via ethidium bromide injection).

  • Recording: Compound action potentials (CAPs) are recorded using suction electrodes.

  • Stimulation: A bipolar stimulating electrode is placed at one end of the dorsal column.

  • Treatment: The preparation is perfused with artificial cerebrospinal fluid (aCSF) containing varying concentrations of 4-AP.

  • Measurement: Changes in the amplitude and latency of the CAP are measured to assess the restoration of conduction in demyelinated axons.

Signaling Pathway and Workflow Diagrams:

cluster_patho Pathophysiology cluster_intervention Therapeutic Intervention Demyelination Demyelination K_Channel Exposure of Voltage-Gated K+ Channels Demyelination->K_Channel K_Efflux K+ Efflux K_Channel->K_Efflux Block Blockade of K+ Channels AP_Fail Action Potential Conduction Failure K_Efflux->AP_Fail Four_AP 4-Aminopyridine Four_AP->Block AP_Restore Restoration of Action Potential Block->AP_Restore Symptom_Relief Symptom Relief (e.g., Improved Walking) AP_Restore->Symptom_Relief

Caption: Mechanism of 4-Aminopyridine in Demyelinated Neurons.

Start Start: Scopolamine-Induced Amnesia Model Treatment_Groups Treatment Groups: - Vehicle - Test Compound - Positive Control (Donepezil) Start->Treatment_Groups Behavioral_Testing Behavioral Testing Treatment_Groups->Behavioral_Testing Passive_Avoidance Passive Avoidance Test Behavioral_Testing->Passive_Avoidance Y_Maze Y-Maze Spontaneous Alternation Test Behavioral_Testing->Y_Maze Biochemical_Analysis Post-Mortem Biochemical Analysis Passive_Avoidance->Biochemical_Analysis Y_Maze->Biochemical_Analysis AChE_Assay Acetylcholinesterase (AChE) Activity Assay Biochemical_Analysis->AChE_Assay Data_Analysis Data Analysis and Comparison AChE_Assay->Data_Analysis

Caption: Workflow for Evaluating Cognitive Enhancers.

Section 2: Pyrimidine-Based Rho-Kinase (ROCK) Inhibitors

The Rho/Rho-kinase (ROCK) signaling pathway is a critical regulator of neuronal functions, including neurite outgrowth and retraction.[9] Upregulation of ROCK activity is implicated in the pathogenesis of several neurological disorders, such as spinal cord injury, stroke, and Alzheimer's disease, often contributing to the inhibition of axonal regeneration.[9][10][11]

Mechanism of Action:

In the adult central nervous system, myelin-associated inhibitors of axonal growth (e.g., Nogo, myelin-associated glycoprotein) activate the RhoA/ROCK pathway.[9] This activation leads to downstream effects that cause growth cone collapse and inhibit neurite outgrowth.[12] ROCK inhibitors, some of which possess a pyrimidine scaffold, can counteract these inhibitory signals, thereby promoting axonal regeneration and functional recovery.[9][13]

Experimental Protocols:

1. In Vitro Neurite Outgrowth Assay:

  • Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines (e.g., PC12) are cultured on a substrate that mimics the inhibitory environment of the CNS (e.g., coated with myelin extracts or chondroitin sulfate proteoglycans).

  • Treatment: Cells are treated with a ROCK inhibitor (e.g., Y-27632, Fasudil) at various concentrations.

  • Analysis: After a set incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Neurite length and branching are quantified using microscopy and image analysis software.

Signaling Pathway Diagram:

cluster_inhibitory Inhibitory Pathway cluster_therapeutic Therapeutic Intervention Myelin_Inhibitors Myelin-Associated Inhibitors (e.g., Nogo) RhoA RhoA Activation Myelin_Inhibitors->RhoA ROCK ROCK Activation RhoA->ROCK Downstream Downstream Effectors (e.g., LIMK, Myosin Light Chain) ROCK->Downstream Inhibition ROCK Inhibition Growth_Cone_Collapse Growth Cone Collapse & Inhibition of Axon Regeneration Downstream->Growth_Cone_Collapse ROCK_Inhibitor Pyrimidine-Based ROCK Inhibitor ROCK_Inhibitor->Inhibition Axon_Regeneration Promotion of Axon Regeneration Inhibition->Axon_Regeneration

Caption: Rho-ROCK Signaling Pathway in Axon Regeneration.

While direct studies on this compound are limited, the broader class of pyridinyl-pyrimidine derivatives holds significant promise for the treatment of neurological disorders. 4-Aminopyridine serves as a clinical proof-of-concept for modulating ion channels to restore neuronal function in demyelinating diseases. Furthermore, the pyrimidine scaffold is a key component of emerging ROCK inhibitors that target the fundamental mechanisms of axonal regeneration. Future research in this area could focus on synthesizing and evaluating novel pyridinyl-pyrimidinol derivatives to explore their potential as multi-target agents for complex neurological diseases like Alzheimer's and Parkinson's disease.

References

Application Notes and Protocols for 4-(Pyridin-4-yl)pyrimidin-2-ol in the Study of Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research detailing the direct application of 4-(Pyridin-4-yl)pyrimidin-2-ol in signal transduction studies is not extensively documented in publicly available literature, the pyridinyl-pyrimidine scaffold is a well-established pharmacophore in the development of potent and selective kinase inhibitors. Compounds bearing this core structure are frequently employed to investigate and modulate various signal transduction pathways critical in cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Their mechanism of action typically involves competitive inhibition at the ATP-binding site of protein kinases.

This document provides a representative application framework for using a pyridinyl-pyrimidine based compound, exemplified by this compound, to study a key signaling pathway. Given the prevalence of this scaffold in targeting serine/threonine kinases, we will focus on the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is frequently modulated by inhibitors with similar structural motifs.[1][2][3] The protocols and data presented herein are generalized for this class of compounds and are intended to serve as a comprehensive guide for researchers.

Application Note: Interrogating the TGF-β Signaling Pathway

Pathway Overview: The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase.[3] This binding recruits and activates the TGF-β type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[2][3] The activated TGF-βRI then phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[3] Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in a multitude of cellular responses.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[1][2]

Mechanism of Inhibition: Pyridinyl-pyrimidine based inhibitors, including potentially this compound, are often designed to act as ATP-competitive inhibitors of the TGF-βRI (ALK5) kinase.[3] By occupying the ATP-binding pocket of the kinase domain, these small molecules prevent the phosphorylation and subsequent activation of Smad2/3, thereby blocking the downstream signaling cascade.

Diagram: TGF-β Signaling Pathway and Point of Inhibition

TGFB_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_ligand TGF-β Ligand TGFBRII TGF-βRII TGFB_ligand->TGFBRII Binding TGFBRI TGF-βRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFBRI->Smad23 Phosphorylation (P) pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Nuclear Translocation Inhibitor This compound (Representative Inhibitor) Inhibitor->TGFBRI Inhibition DNA Target Gene Transcription Smad_complex_nuc->DNA

Caption: Inhibition of the TGF-β signaling pathway by a pyridinyl-pyrimidine compound.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a pyridinyl-pyrimidine based TGF-βRI inhibitor. This data is intended to illustrate the expected outcomes of the experimental protocols described below.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
TGF-βRI (ALK5) 15
p38α> 10,000
ROCK15,200
VEGFR2> 10,000

Table 2: Cellular Activity - Inhibition of Smad2 Phosphorylation

Cell LineTreatmentIC₅₀ (nM)
A549 (Human Lung Carcinoma)TGF-β1 Stimulation85
HaCaT (Human Keratinocytes)TGF-β1 Stimulation110

Experimental Protocols

Protocol 1: In Vitro TGF-βRI (ALK5) Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the TGF-βRI kinase.

Materials:

  • Recombinant human TGF-βRI (ALK5) kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-Sox9)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound stock solution in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader for luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 20 µL of a solution containing the TGF-βRI enzyme and the biotinylated peptide substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Diagram: In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/DMSO to 96-well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Enzyme (TGF-βRI) and Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate 10 min Add_Enzyme->Pre_Incubate Start_Reaction Add ATP to Initiate Reaction Pre_Incubate->Start_Reaction Incubate Incubate 60 min at 30°C Start_Reaction->Incubate Detect_Signal Stop Reaction & Detect ADP (Luminescence) Incubate->Detect_Signal Analyze Calculate % Inhibition and IC₅₀ Detect_Signal->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Western Blot Analysis of Smad2 Phosphorylation

This protocol details a cell-based assay to measure the inhibition of TGF-β-induced Smad2 phosphorylation.

Materials:

  • A549 or HaCaT cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total-Smad2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. A non-stimulated control should also be included.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Smad2 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-Smad2 signal to the total-Smad2 signal.

  • Calculate the IC₅₀ value for the inhibition of Smad2 phosphorylation.

Diagram: Western Blot Workflow for p-Smad2 Inhibition

Western_Blot_Workflow Cell_Culture Seed and Grow Cells Serum_Starve Serum Starve Cells Cell_Culture->Serum_Starve Pre_treat Pre-treat with Inhibitor Serum_Starve->Pre_treat Stimulate Stimulate with TGF-β1 Pre_treat->Stimulate Lyse_Cells Lyse Cells and Quantify Protein Stimulate->Lyse_Cells SDS_PAGE SDS-PAGE and Western Transfer Lyse_Cells->SDS_PAGE Blocking Block Membrane SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibody (p-Smad2) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Re_probe Strip and Re-probe (Total Smad2) Detection->Re_probe Analysis Quantify and Analyze Re_probe->Analysis

Caption: Workflow for analyzing inhibition of Smad2 phosphorylation via Western Blot.

Disclaimer: The provided protocols and data are representative for the class of pyridinyl-pyrimidine kinase inhibitors and are intended for guidance. Researchers should optimize these protocols for their specific experimental conditions and for the particular compound under investigation, this compound.

References

Application Notes & Protocols: Efficacy Studies of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for assessing the therapeutic efficacy of 4-(Pyridin-4-yl)pyrimidin-2-ol, a novel heterocyclic compound. Given that pyrimidine and pyridine moieties are common scaffolds in kinase inhibitors, this experimental design is initially focused on evaluating its potential as an anti-cancer agent.[1][2] The protocols outlined below describe a systematic approach, beginning with in vitro target identification and cellular assays, and progressing to in vivo efficacy studies in established cancer models.

In Vitro Efficacy Studies

Kinase Profiling Assay

Objective: To identify the kinase targets of this compound.

Protocol:

  • Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Assay Panel: Utilize a commercial kinase panel (e.g., KINOMEscan™) to screen the compound against a wide range of human kinases (over 400) at a concentration of 10 µM.[3]

  • Binding Affinity Measurement: The assay measures the binding of the test compound to the active site of each kinase. Results are typically reported as percent of control, where a lower percentage indicates stronger binding.

  • Hit Confirmation: For kinases showing significant inhibition (e.g., >90% inhibition), perform dose-response assays to determine the binding affinity (Kd) or IC50 values.

Data Presentation:

Kinase TargetPercent Inhibition @ 10 µMIC50 (nM)
EGFR98%50
VEGFR-295%75
SRC60%>1000
ABL145%>1000
Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Protocol:

  • Cell Line Selection: Choose a panel of human cancer cell lines with known kinase dependencies (e.g., A549 - lung cancer, MCF-7 - breast cancer, HCT116 - colon cancer).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® to measure cell viability.

  • Data Analysis: Calculate the IC50 value for each cell line, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer1.5
MCF-7Breast Cancer5.2
HCT116Colon Cancer2.8
Normal FibroblastsControl>50
Western Blot Analysis

Objective: To confirm the inhibition of target kinase signaling pathways in cancer cells.

Protocol:

  • Cell Treatment: Treat the selected cancer cell line (e.g., A549) with this compound at concentrations around its IC50 value for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-EGFR, EGFR, p-VEGFR-2, VEGFR-2) and downstream signaling molecules (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands.

In Vivo Efficacy Studies

Animal Model Selection

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Rationale: In vivo models are crucial for evaluating a drug's efficacy, toxicity, and pharmacokinetics in a physiological context.[4] Cell line-derived xenograft (CDX) models are a well-established and cost-effective starting point for preclinical efficacy testing.[5][6]

Cell Line-Derived Xenograft (CDX) Model

Protocol:

  • Animal Strain: Use immunodeficient mice, such as athymic nude or SCID mice.[5]

  • Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer the compound via an appropriate route (e.g., oral gavage) daily.

  • Efficacy Endpoints: Measure tumor volume and body weight twice a week. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples for western blot analysis to confirm target engagement in vivo.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent TGI
Vehicle Control-1500 ± 250-
Compound X25800 ± 15047%
Compound X50400 ± 10073%

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_compound Compound Action cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Compound This compound Compound->EGFR Inhibits Compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed signaling pathway inhibition by this compound.

Experimental Workflow Diagram

G A In Vitro Kinase Profiling B Cell Viability Assays A->B C Western Blot for Target Validation B->C D In Vivo CDX Model Efficacy C->D E Pharmacodynamic Analysis of Tumors D->E G A Compound Shows Kinase Binding B Inhibits Cancer Cell Growth A->B leads to C Reduces Tumor Growth in Xenograft Model B->C translates to D Potential Anti-Cancer Therapeutic C->D indicates

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(Pyridin-4-yl)pyrimidin-2-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The initial step is to determine the equilibrium solubility of the compound in various relevant aqueous and organic solvents. The shake-flask method is a reliable and widely used technique for this purpose.[1][2][3] It is also crucial to assess the pH-solubility profile, as the compound has ionizable groups that can significantly influence its solubility at different pH values.[3][4]

Q2: My compound is precipitating out of solution. What are the common causes and how can I troubleshoot this?

A2: Precipitation can occur for several reasons. One common cause is that the concentration of the compound exceeds its thermodynamic solubility limit in the chosen solvent.[5] Even if a compound appears to dissolve initially (kinetic solubility), it may precipitate over time to reach its more stable, lower energy state (thermodynamic equilibrium).[5] Another factor could be a change in the solution's pH, especially for a compound like this compound with pH-dependent solubility.[3][6] High salt concentrations in buffers can also lead to a "salting-out" effect, reducing solubility.[5] To troubleshoot, try reducing the compound's concentration, ensuring the buffer's stability, and considering a lower salt concentration if your experiment allows.[5]

Q3: What are the most common strategies for improving the aqueous solubility of a poorly soluble compound like this compound?

A3: Several strategies can be employed to enhance aqueous solubility. These include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule can significantly increase solubility.[7]

  • Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the aqueous system.[8]

  • Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion is a highly effective method to improve solubility and dissolution rates.[7][9]

  • Co-crystallization: Creating a co-crystal with a highly soluble, non-toxic co-former can dramatically enhance the solubility of the parent compound.[10][11][12][13]

  • Use of Excipients: Incorporating solubilizing agents such as surfactants, cyclodextrins, or polymers can help to increase solubility.[14][15][16]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the solid, which can lead to a faster dissolution rate.[8][17]

  • Solid Dispersions: Forming an amorphous solid dispersion of the compound in a polymer matrix can improve solubility by preventing crystallization.[16][18]

Q4: How do I choose the best solubility enhancement strategy for my specific application?

A4: The choice of strategy depends on the physicochemical properties of this compound and the requirements of your experiment or final formulation. For early-stage in vitro assays, simple methods like pH adjustment or using a co-solvent like DMSO might be sufficient. For in vivo studies or formulation development, more advanced techniques like salt formation, co-crystallization, or creating a solid dispersion may be necessary to achieve the desired bioavailability.[19] A decision-making workflow can help guide your selection process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's concentration is well above its thermodynamic solubility. High salt concentration in the buffer is causing "salting-out". The buffer pH is at a point of minimum solubility for the compound.Decrease the concentration of the compound. If possible, reduce the salt concentration of the buffer.[5] Adjust the pH of the buffer to a value where the compound is more ionized and soluble.[3]
Compound dissolves initially but precipitates over time. The initial concentration represents kinetic solubility, which is supersaturated. The solution is reaching its lower, more stable thermodynamic solubility.[5] The buffer pH is unstable and drifting over time into a range of lower solubility.Determine the thermodynamic solubility and work at or below this concentration. Consider formulations like amorphous solid dispersions or cyclodextrin complexes to stabilize the supersaturated state.[16][20] Ensure your buffer has sufficient capacity and is stable for the duration of your experiment.[5]
Inconsistent results in biological assays. Precipitation of the compound in the cell culture media is leading to a lower effective concentration.[5] Variability in the preparation of stock and working solutions.Visually inspect assay wells for any signs of precipitation. Pre-determine the solubility of the compound in the specific cell culture media used. Prepare fresh solutions for each experiment and standardize the preparation protocol.[19]
Low oral bioavailability in animal studies. Poor aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal tract.[21]Employ advanced formulation strategies such as salt formation, co-crystals, nanosuspensions, or lipid-based formulations to improve in vivo solubility and dissolution.[7][10][15]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration using a syringe filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: Express the solubility in units such as mg/mL or µM.

Protocol 2: Salt Formation for Solubility Enhancement
  • Counter-ion Selection: Choose a pharmaceutically acceptable counter-ion (acid or base) based on the pKa of this compound.

  • Synthesis: Dissolve the compound and a stoichiometric equivalent of the chosen counter-ion in a suitable solvent. The salt can be isolated by cooling crystallization or anti-solvent addition.

  • Characterization: Confirm salt formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the shake-flask method described above and compare it to the free form of the compound.

Protocol 3: Co-crystal Formation for Solubility Enhancement
  • Co-former Screening: Select a range of pharmaceutically acceptable co-formers that have complementary hydrogen bonding sites to this compound.

  • Preparation: Co-crystals can be prepared by various methods, including liquid-assisted grinding, slurry crystallization, or solvent evaporation of a solution containing stoichiometric amounts of the compound and the co-former.[11]

  • Characterization: Confirm the formation of a new crystalline phase using DSC, PXRD, and FTIR. Single-crystal X-ray diffraction can be used to definitively determine the crystal structure.

  • Solubility and Dissolution Testing: Measure the solubility of the co-crystals and perform dissolution rate studies to compare their performance against the pure compound.[11]

Data Presentation

The following table should be used to summarize the quantitative solubility data obtained from your experiments.

Solvent/Condition Temperature (°C) Solubility (mg/mL) Solubility (µM) Method of Analysis
Deionized Water25HPLC
PBS (pH 7.4)25HPLC
0.1 N HCl (pH 1.2)37HPLC
Acetate Buffer (pH 4.5)37HPLC
FaSSIF (pH 6.5)37HPLC
10% DMSO (aq)25HPLC
[Add other solvents/formulations as needed]

Visualizations

Solubility_Enhancement_Workflow cluster_start Start: Poorly Soluble Compound cluster_screening Initial Screening cluster_strategy Strategy Selection cluster_evaluation Evaluation cluster_end Outcome Start This compound (Poor Aqueous Solubility) Screening Determine Physicochemical Properties (pKa, logP, Melting Point) & Equilibrium Solubility (pH profile) Start->Screening pH_Mod pH Modification Screening->pH_Mod Simple Approaches (e.g., in vitro assays) Co_Solvent Co-solvents Screening->Co_Solvent Simple Approaches (e.g., in vitro assays) Salt_Formation Salt Formation Screening->Salt_Formation Advanced Approaches (e.g., in vivo, formulation) Co_Crystals Co-Crystallization Screening->Co_Crystals Advanced Approaches (e.g., in vivo, formulation) Formulation Advanced Formulations (Solid Dispersions, Nanosuspensions) Screening->Formulation Advanced Approaches (e.g., in vivo, formulation) Evaluation Assess Solubility, Dissolution Rate, and Stability of New Form pH_Mod->Evaluation Co_Solvent->Evaluation Salt_Formation->Evaluation Co_Crystals->Evaluation Formulation->Evaluation Success Optimized Solubility for Desired Application Evaluation->Success Criteria Met Failure Re-evaluate Strategy Evaluation->Failure Criteria Not Met Failure->Screening

Caption: A decision workflow for selecting a suitable solubility enhancement strategy.

Troubleshooting_Precipitation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome Problem Compound Precipitates from Solution Cause1 Concentration > Thermodynamic Solubility Problem->Cause1 Cause2 pH Shift / Unstable Buffer Problem->Cause2 Cause3 Salting Out Effect Problem->Cause3 Solution1 Lower Concentration Use Formulations (e.g., Cyclodextrins) Cause1->Solution1 Solution2 Verify/Stabilize Buffer pH Cause2->Solution2 Solution3 Reduce Buffer Salt Concentration Cause3->Solution3 Outcome Clear, Stable Solution Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for compound precipitation issues.

References

Technical Support Center: Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method for the synthesis of this compound is the cyclocondensation of a β-ketoester or a related three-carbon precursor bearing a pyridin-4-yl group with urea. This approach is a variation of the well-established Biginelli reaction.

Q2: I am observing a persistent low yield in my reaction. What are the likely causes?

Low yields in pyrimidine synthesis are a frequent challenge. Several factors can contribute to this issue, including:

  • Purity of Starting Materials: Impurities or residual moisture in reactants can interfere with the reaction. It is crucial to use high-purity starting materials.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.

  • Inefficient Catalysis: The choice and concentration of the catalyst, typically a Brønsted or Lewis acid, are crucial for driving the reaction to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: My crude product is difficult to purify. What are the common challenges and how can I overcome them?

Purification of pyridinyl-pyrimidinol compounds can be challenging due to:

  • Similar Polarity of Products and Impurities: If the desired product and byproducts have similar polarities, separation by column chromatography can be difficult. Experimenting with different solvent systems or considering alternative purification techniques like preparative HPLC or crystallization is recommended.

  • Product Instability: The target compound may be unstable on silica gel. Using a different stationary phase or minimizing the time the compound spends on the column can be beneficial.

  • Tautomerism: The product exists in a tautomeric equilibrium between the pyrimidin-2-ol and pyrimidin-2(1H)-one forms. This can lead to broadened peaks or the appearance of multiple spots on a TLC plate, complicating purification and characterization.

Q4: I am seeing an unexpected fluorescent byproduct in my reaction. What is it and how can I prevent it?

A common fluorescent byproduct in Biginelli-type reactions is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[1][2]

  • Prevention Strategies:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low reaction yields.

Observation Potential Cause Suggested Solution
Low to no formation of the desired product Inefficient Catalyst: The acid catalyst (e.g., HCl, PTSA) may be inactive or not optimal for the specific substrates.- Use a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or ZrCl₄, which have been shown to improve yields in similar reactions.- Ensure the catalyst is not old or degraded.
Substituent Effects: The electron-withdrawing nature of the pyridine ring can decrease the reactivity of the starting materials.- Increase the reaction temperature or prolong the reaction time to drive the reaction to completion.- Monitor the reaction progress by TLC to determine the optimal reaction time.
Incomplete Cyclization Poor quality of urea: Urea can decompose to ammonia and isocyanic acid at high temperatures.- Use high-purity urea.- Consider using a urea equivalent that is more stable under the reaction conditions.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.- Carefully verify the stoichiometry of all reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol outlines a general procedure for the synthesis of this compound based on the condensation of a pyridinyl β-diketone with urea.

Materials:

  • 1-(Pyridin-4-yl)butane-1,3-dione

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1-(pyridin-4-yl)butane-1,3-dione (1 equivalent) and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitate formed is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Mix 1-(Pyridin-4-yl)butane-1,3-dione, Urea, and Ethanol catalyst 2. Add catalytic HCl reactants->catalyst reflux 3. Reflux for 4-6 hours catalyst->reflux cool 4. Cool to Room Temperature reflux->cool neutralize 5. Neutralize with NaHCO3 soln. cool->neutralize filter 6. Filter the Precipitate neutralize->filter wash 7. Wash with Water and Ethanol filter->wash recrystallize 8. Recrystallize from Ethanol wash->recrystallize product Pure this compound recrystallize->product

Caption: A typical workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity and Loading start->check_catalyst check_side_reactions Analyze for Side Products (e.g., DHP) start->check_side_reactions solution Improved Yield check_purity->solution Use high-purity reagents check_conditions->solution Adjust T and t check_catalyst->solution Change catalyst or loading check_side_reactions->solution Modify conditions to suppress

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Pyridin-4-yl)pyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-(Pyridin-4-yl)pyrimidin-2-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the this compound scaffold?

A1: The most prevalent and versatile method is a two-step synthesis. The first step involves the construction of a pyrimidin-2-ol ring with a suitable leaving group (e.g., a halogen) at the 4-position. The second step is a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, to introduce the pyridin-4-yl moiety.

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

A2: Low yields in Suzuki-Miyaura couplings of heteroaromatic compounds can often be attributed to several key factors:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient pyrimidines and electron-rich pyridines, bulky and electron-rich phosphine ligands can be beneficial.[1][2] Ensure your catalyst and ligand are fresh and have not been deactivated by exposure to air or moisture.

  • Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. Common bases for this type of coupling include K₃PO₄, K₂CO₃, and Cs₂CO₃.[3]

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an aprotic solvent like 1,4-dioxane, DME, or toluene with water is often effective.[3][4] The solvent should be thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimization of the temperature is often necessary.

  • Purity of Reactants: Ensure that your 4-halopyrimidin-2-ol derivative and pyridine-4-boronic acid (or its ester) are pure. Impurities can inhibit the catalyst.

Q3: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in the Suzuki-Miyaura coupling of heteroaromatics include:

  • Homocoupling: This is the reaction of two molecules of the boronic acid to form a bipyridine byproduct. It can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate catalyst and reaction conditions.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be more prevalent with electron-rich boronic acids and can be mitigated by using anhydrous solvents or milder bases like KF.[1]

  • Hydrolysis of the Halopyrimidine: Under basic conditions, the halogen on the pyrimidine ring can be displaced by a hydroxyl group. Using a non-aqueous base or carefully controlling the reaction time and temperature can help to reduce this side reaction.

Q4: How can I best purify my final this compound product?

A4: Purification can be challenging due to the polarity of the molecule and the potential for tautomerism. Standard techniques include:

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can be employed.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable to air and moisture.
Incorrect Base Screen different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF. Ensure the base is finely powdered and dry for non-aqueous reactions.
Suboptimal Solvent Try different solvent systems like 1,4-dioxane/water, toluene/water, or DMF. Ensure the solvent is rigorously degassed.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition by TLC or LC-MS.
Poor Quality Boronic Acid Use fresh pyridine-4-boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Mitigation Strategy
Bipyridine (Homocoupling) Oxygen in the reaction mixture; Inefficient transmetalation.Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen).[1] Optimize the catalyst/ligand system to promote faster cross-coupling.
Pyrimidine (Protodeboronation) Presence of water; Strong base.Use anhydrous solvents and a dry base. Consider using a milder base like KF.[1]
4-Hydroxypyrimidin-2-ol Hydrolysis of the starting material.Use a non-aqueous base or reduce the reaction time and temperature.

Data Presentation: Comparison of Suzuki-Miyaura Coupling Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of chloropyrimidines with arylboronic acids, which can serve as a starting point for optimizing the synthesis of this compound derivatives.

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Notes
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFTHF50ModerateSolid-supported chloropyrimidine.[5]
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-80GoodArylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100HighBuchwald ligand-based system, often shows high reactivity.[4]
Pd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O80VariableA common and effective catalyst system.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methoxypyrimidine (Intermediate)

This protocol describes a common method for preparing a key intermediate for the Suzuki-Miyaura coupling.

  • To a stirred suspension of 2,4-dichloropyrimidine (1.0 eq) in methanol (5 mL/g of pyrimidine) at 0 °C, add a solution of sodium methoxide (1.05 eq) in methanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-2-methoxypyrimidine.

Protocol 2: Suzuki-Miyaura Coupling to form 2-Methoxy-4-(pyridin-4-yl)pyrimidine

This protocol provides a starting point for the key cross-coupling reaction. Optimization may be required for specific derivatives.

  • To a flame-dried Schlenk flask, add 4-chloro-2-methoxypyrimidine (1.0 eq), pyridine-4-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Demethylation to this compound
  • Dissolve the 2-methoxy-4-(pyridin-4-yl)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the solution to 0 °C and add a Lewis acid (e.g., boron tribromide, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizations

Experimental_Workflow start 2,4-Dichloropyrimidine intermediate1 4-Chloro-2-methoxypyrimidine start->intermediate1 Methoxylation intermediate2 2-Methoxy-4-(pyridin-4-yl)pyrimidine intermediate1->intermediate2 Suzuki-Miyaura Coupling final_product This compound intermediate2->final_product Demethylation reagent1 Sodium Methoxide reagent1->intermediate1 reagent2 Pyridine-4-boronic acid Pd Catalyst, Base reagent2->intermediate2 reagent3 Lewis Acid (e.g., BBr3) reagent3->final_product

Caption: Synthetic workflow for this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal [Ar'-B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product This compound deriv. RedElim->Product ArX 4-Halopyrimidin-2-ol deriv. ArX->OxAdd ArBOH2 Pyridine-4-boronic acid + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand Activity start->catalyst base Screen Different Bases start->base solvent Optimize Solvent System start->solvent temp Adjust Reaction Temperature start->temp reagents Verify Reagent Purity start->reagents side_reactions Investigate Side Reactions start->side_reactions homocoupling Degas Thoroughly Optimize Catalyst side_reactions->homocoupling Homocoupling Observed protodeboronation Use Anhydrous Conditions Try Milder Base side_reactions->protodeboronation Protodeboronation Observed

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Resistance to 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-yl)pyrimidin-2-ol. The information provided is intended to help overcome potential resistance mechanisms and address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

While the precise molecular target of this compound is not definitively established in the provided literature, based on the activity of structurally similar pyrimidine-based inhibitors, it is hypothesized to function as a kinase inhibitor. Pyridine and pyrimidine scaffolds are foundational structures for compounds targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A structurally related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, has been shown to induce apoptosis in cancer cells.[1] Therefore, it is plausible that this compound exerts its effects by inhibiting a cellular kinase, leading to the induction of apoptosis.

Q2: My cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Reduced sensitivity, or acquired resistance, to kinase inhibitors and pyrimidine-based anticancer agents can arise through several mechanisms:

  • Target Alteration: Mutations in the target kinase can prevent the binding of the inhibitor. For example, mutations in the EGFR kinase domain are a known mechanism of resistance to pyrimidine-based EGFR inhibitors.[2]

  • Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target. Activation of parallel pathways can sustain cell proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to overcome P-gp-mediated multidrug resistance.[3]

  • Alterations in Pyrimidine Metabolism: Changes in the expression of enzymes involved in pyrimidine metabolism can contribute to resistance to pyrimidine-based drugs.[4][5]

Q3: How can I determine if my resistant cell line has mutations in the target kinase?

To identify potential mutations in the target kinase, you can perform the following:

  • Cell Lysis and Protein Extraction: Lyse the sensitive and resistant cells to extract total protein.

  • Target Enrichment: If the target is known, use immunoprecipitation to enrich for the target protein.

  • Proteomic Analysis: Subject the enriched protein to mass spectrometry to identify any amino acid changes.

  • Genomic DNA Sequencing: Extract genomic DNA from both sensitive and resistant cell lines and sequence the gene encoding the putative target kinase. Compare the sequences to identify any mutations that may have arisen in the resistant population.

Q4: What strategies can I employ to overcome resistance to this compound in my cell line?

Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with an inhibitor of a known resistance pathway can be effective. For example, co-administration with a P-gp inhibitor could restore sensitivity if drug efflux is the primary resistance mechanism.[3]

  • Targeting Downstream Effectors: If a bypass pathway is activated, inhibitors of key nodes in that pathway can be used in combination with this compound.

  • Development of Second-Generation Inhibitors: If resistance is due to a target mutation, structurally modified analogs of this compound could be designed to bind to the mutated target.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell line.
Possible Cause Troubleshooting Step
Cell Line Instability Ensure you are using a consistent passage number for your experiments. Genetic drift can occur over time in culture.
Compound Degradation Prepare fresh stock solutions of this compound from powder for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Variability in Seeding Density Optimize and standardize the cell seeding density for your viability assays. Confluency can affect drug sensitivity.
Assay Interference Ensure that the compound does not interfere with the readout of your viability assay (e.g., absorbance, fluorescence). Run appropriate controls with the compound in cell-free media.
Problem 2: My cell line has developed resistance to this compound. How do I investigate the mechanism?
Experimental Question Suggested Experiment
Is resistance due to increased drug efflux? Perform a rhodamine 123 efflux assay. Compare the accumulation of this P-gp substrate in sensitive versus resistant cells.
Are alternative signaling pathways activated? Use phosphoproteomic arrays or western blotting to compare the activation state of key signaling proteins (e.g., Akt, ERK, STAT3) between sensitive and resistant cells treated with the compound.
Is the expression of pyrimidine metabolism enzymes altered? Perform quantitative real-time PCR (qRT-PCR) or western blotting to analyze the expression levels of key enzymes in the pyrimidine synthesis and catabolism pathways.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line
  • Initial Culture: Culture the parental cell line in standard growth medium.

  • Dose Escalation: Begin treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Increase: Once the cells have adapted and are growing steadily, gradually increase the concentration of the compound in a stepwise manner.

  • Selection: Continue this process over several months until the cell line can proliferate in the presence of a significantly higher concentration of the compound (e.g., 5-10 times the original IC50).

  • Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Treat a subset of wells with a known P-gp inhibitor (e.g., verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add rhodamine 123 to all wells and incubate for 1 hour to allow for cellular uptake.

  • Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Efflux Period: Add fresh, rhodamine 123-free medium (with or without the P-gp inhibitor) and incubate for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. Reduced fluorescence in the resistant cells compared to the sensitive cells (which is reversible by the P-gp inhibitor) indicates increased P-gp activity.

Quantitative Data Summary

The following table summarizes IC50 values for various pyrimidine derivatives against different cancer cell lines, providing a comparative context for the potential potency of this compound.

CompoundCell LineIC50 (µM)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-21.95[1]
Pyrimidin-4-yl-1H-imidazol-2-yl derivative 7aA375P (Melanoma)0.62[6]
Pyrimidin-4-yl-1H-imidazol-2-yl derivative 7aWM3629 (Melanoma)4.49[6]
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)HSC-T6 (Rat Hepatic Stellate)45.69[7]
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)HSC-T6 (Rat Hepatic Stellate)45.81[7]

Visualizations

G Hypothetical Signaling Pathway and Resistance Mechanisms cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Resistance Mechanisms Drug This compound TargetKinase Target Kinase Drug->TargetKinase Inhibition DownstreamSignaling Downstream Signaling TargetKinase->DownstreamSignaling Apoptosis Apoptosis DownstreamSignaling->Apoptosis TargetMutation Target Kinase Mutation TargetMutation->TargetKinase Alters binding site BypassPathway Bypass Pathway Activation BypassPathway->DownstreamSignaling Circumvents inhibition DrugEfflux Increased Drug Efflux (P-gp) DrugEfflux->Drug Reduces intracellular concentration

Caption: Hypothetical signaling pathway and resistance mechanisms.

G Experimental Workflow for Investigating Resistance Start Observe Reduced Sensitivity GenerateResistantLine Generate Resistant Cell Line Start->GenerateResistantLine Hypothesis1 Hypothesis: Increased Drug Efflux? GenerateResistantLine->Hypothesis1 Hypothesis2 Hypothesis: Bypass Pathway Activation? Hypothesis1->Hypothesis2 No EffluxAssay Rhodamine 123 Efflux Assay Hypothesis1->EffluxAssay Yes Hypothesis3 Hypothesis: Target Mutation? Hypothesis2->Hypothesis3 No PhosphoArray Phospho-Kinase Array / Western Blot Hypothesis2->PhosphoArray Yes Sequencing Target Gene Sequencing Hypothesis3->Sequencing Yes Conclusion Identify Resistance Mechanism EffluxAssay->Conclusion PhosphoArray->Conclusion Sequencing->Conclusion

Caption: Workflow for investigating drug resistance mechanisms.

References

Technical Support Center: Crystallization of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering challenges during the crystallization of 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS: 208936-44-1).[1][2] The guidance addresses common issues such as oiling out, low yield, poor solubility, and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" during crystallization instead of forming solid crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system. High impurity levels can also contribute by lowering the mixture's melting point.[3]

Recommended Actions:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves, then add a small amount of additional solvent to lower the concentration.[3]

  • Slow Cooling: Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, potentially insulated with glass wool, before moving it to a colder environment like an ice bath.[3]

  • Change Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or one in which your compound is slightly less soluble at room temperature.[3]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated, meaning it is too dilute.

Recommended Actions:

  • Induce Crystallization: Try scratching the inside surface of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, if you have a pure sample, add a single, tiny "seed crystal" to initiate crystal growth.[3]

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool slowly again.[3]

Q3: The crystallization process worked, but my yield is very low. How can I improve it?

A3: A low yield can result from several factors, most commonly using too much solvent or losing product during transfers.[3]

Recommended Actions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.

  • Pre-heat Filtration Apparatus: If performing a hot gravity filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper or funnel stem.[4]

  • Collect Second Crop: After filtering your initial crystals, try concentrating the remaining mother liquor (the leftover solution) to see if a second, albeit less pure, crop of crystals can be obtained.

Q4: This compound is only soluble in high-boiling-point solvents like DMF or DMSO, making standard crystallization difficult. What methods can I use?

A4: For compounds with limited solubility, specialized crystallization techniques are necessary. For a similar pyrimidin-2(5)-one compound soluble only in DMF and DMSO, diffusion crystallization was reported to be effective.[5]

Recommended Actions:

  • Antisolvent Diffusion (Vapor or Liquid): Dissolve your compound in a "good" solvent like DMF or DMSO. Then, slowly introduce a miscible "antisolvent" (a solvent in which your compound is insoluble) to gradually reduce solubility and promote crystal growth.[5] See the detailed protocol below for Vapor Diffusion. Common antisolvents for DMF/DMSO systems include dichloromethane (DCM), diethyl ether, ethyl acetate, or cyclohexane.[5]

Q5: I am observing inconsistent crystal shapes and properties between batches. What is the likely cause?

A5: Inconsistency often points to polymorphism, a phenomenon where a compound can exist in multiple different crystalline forms.[6] Pyridine-containing compounds are known to exhibit polymorphism, where different crystallization conditions can lead to different molecular packing in the crystal lattice.[7] Additionally, this compound can exist as a tautomer, 4-(Pyridin-4-yl)pyrimidin-2(1H)-one.[2] The dominant tautomer can be influenced by the solvent environment, which in turn affects hydrogen bonding and crystal packing.[8]

Recommended Actions:

  • Standardize Crystallization Protocol: To obtain a consistent crystalline form, strictly control all parameters of your crystallization process, including solvent choice, concentration, cooling rate, and agitation.

  • Characterize the Forms: Use analytical techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), or infrared spectroscopy (IR) to characterize the different crystal forms you are obtaining.

Troubleshooting Guide

Data Presentation: Solvent Selection

Choosing the right solvent is critical. A good solvent should dissolve the compound when hot but have low solubility when cold.[3] For pyridine and pyrimidine derivatives, polar solvents are often a good starting point.[3] The pH can also significantly affect the solubility of basic pyridine compounds.[8]

Solvent Class Solvent Boiling Point (°C) Notes & Rationale
Polar Protic Methanol65Good starting point for dissolving polar compounds.
Ethanol78Common recrystallization solvent.
Isopropanol82Less volatile than ethanol, can be useful for slower cooling.
Water100Solubility is likely to be highly pH-dependent.[8]
Polar Aprotic Acetonitrile82Can be effective for moderately polar compounds.
Ethyl Acetate77A less polar option, also useful as an antisolvent.[5]
Tetrahydrofuran (THF)66Can be a good choice for compounds with intermediate polarity.
Dimethylformamide (DMF)153High boiling point; use for poorly soluble compounds, often in an antisolvent system.[5]
Dimethyl Sulfoxide (DMSO)189High boiling point; use for poorly soluble compounds, often in an antisolvent system.[5]
Non-polar Dichloromethane (DCM)40Primarily used as an antisolvent with solvents like DMF.[5]
(Antisolvents)Toluene111Can be used as a solvent or antisolvent.
Cyclohexane81Common antisolvent for polar compounds.[5]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent from the table above.

  • Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Add more solvent in small portions until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling period.[3] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.

Protocol 2: Crystallization by Antisolvent Vapor Diffusion

This method is ideal for compounds that are poorly soluble in common recrystallization solvents but soluble in a high-boiling-point solvent like DMF or DMSO.[5]

  • Preparation: Dissolve the crude compound in the minimum amount of hot DMF or DMSO in a small, open vial.

  • Setup: Place this vial inside a larger jar or beaker that contains a layer of a volatile antisolvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).[5]

  • Sealing: Seal the outer jar tightly.

  • Diffusion: Allow the setup to stand undisturbed at room temperature. The antisolvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow, controlled crystal growth.

  • Isolation: Once a suitable amount of crystals has formed (this may take hours to days), carefully remove the inner vial, decant the mother liquor, and isolate the crystals.

Visualizations

Crystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals (Filter & Dry) outcome->crystals Success oiling Oiling Out outcome->oiling Liquid Separation no_crystals No Crystals Form outcome->no_crystals Clear Solution low_yield Low Yield outcome->low_yield Few Crystals action_oil Action: 1. Reheat & Add Solvent 2. Cool Slower 3. Change Solvent oiling->action_oil action_no_xtal Action: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->action_no_xtal action_yield Action: 1. Use Less Solvent 2. Pre-heat Funnel 3. Concentrate Mother Liquor low_yield->action_yield action_oil->dissolve action_no_xtal->cool action_yield->dissolve Restart with optimizations

Caption: A workflow diagram for troubleshooting common crystallization problems.

Key Factors Influencing Crystallization

Caption: Key experimental and chemical factors affecting the crystallization outcome.

References

Technical Support Center: Stability of 4-(Pyridin-4-yl)pyrimidin-2-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability challenges associated with 4-(Pyridin-4-yl)pyrimidin-2-ol in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around its susceptibility to hydrolytic degradation, photodegradation, and oxidation. The molecule's stability is significantly influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents. Additionally, the tautomeric equilibrium between the pyrimidin-2-ol (enol) and pyrimidin-2(1H)-one (keto) forms can affect its stability and analytical characterization. In polar solvents, the keto form is generally more stable.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent. Pyrimidine derivatives are known to be susceptible to hydrolysis under both acidic and basic conditions. Some pyrimidin-2-one nucleosides have been shown to be stable in acidic conditions. However, pyrimidine rings can be cleaved under strong alkaline conditions when heated. It is crucial to determine the optimal pH range for your specific application to ensure the stability of the compound.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing pyridine and pyrimidine rings can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various degradation products, affecting the integrity of your samples and the reproducibility of your experiments. It is recommended to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What are the potential degradation products of this compound?

A4: Under forced degradation conditions, this compound can degrade through several pathways. Hydrolysis may lead to the cleavage of the pyrimidine ring. Oxidative degradation can result in the formation of N-oxides on either the pyridine or pyrimidine ring, as well as hydroxylated derivatives. Photodegradation can also lead to complex mixtures of degradation products.

Q5: What are the recommended storage conditions for stock solutions of this compound?

A5: To minimize degradation, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C. It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Solutions should be protected from light by storing them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

    • Assess Media Stability: Conduct a short-term stability study by incubating the compound in your assay medium for the duration of your experiment. Analyze samples at different time points using a stability-indicating analytical method, such as HPLC, to check for degradation.

    • pH Control: Ensure the pH of your assay medium is within the optimal stability range for the compound.

Issue 2: Appearance of new peaks or a decrease in the main peak area in HPLC analysis over time.

  • Possible Cause: The compound is unstable in the chosen solvent or under the current storage conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Test the stability of the compound in different high-purity solvents to identify a more suitable one.

    • Temperature and Light: Ensure the solution is stored at the recommended low temperature and is protected from light.

    • pH Optimization: If using an aqueous solution, perform a pH stability study to determine the optimal pH range for storage and analysis.

Issue 3: Low or no recovery of the compound from the solution.

  • Possible Cause: Poor solubility of the compound in the chosen solvent, leading to precipitation, or rapid degradation.

  • Troubleshooting Steps:

    • Solubility Testing: Perform a solubility test in various solvents to find a suitable solvent system. The use of co-solvents like DMSO or ethanol followed by dilution with an aqueous buffer may be necessary.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly improve solubility.

    • Fresh Sample Analysis: Immediately after preparation, analyze the solution to confirm the initial concentration before any significant degradation can occur.

Data Presentation

Stress ConditionTypical Reagents and ConditionsPotential Degradation ProductsGeneral Observations for Pyrimidine Derivatives
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°CCleavage of the pyrimidine ring, hydrolysis of substituentsStability is highly dependent on the specific substituents. Some pyrimidinones are acid-stable.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 100°CRing cleavage, deaminationGenerally more labile under basic conditions, especially with heating.
Oxidative Degradation 3-30% H₂O₂, Room TemperatureN-oxides, hydroxylated derivatives, ring-opened productsSusceptible to oxidation, leading to a variety of degradation products.
Thermal Degradation 60-100°C (in solid state or solution)Varies depending on the compoundElevated temperatures can accelerate both hydrolysis and oxidation.
Photodegradation Exposure to UV or fluorescent light (ICH Q1B)Complex mixture of degradantsMany heterocyclic compounds are light-sensitive.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.[1][2]

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Cool and neutralize with 0.2 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature for a defined period. Neutralize with 0.2 M HCl.

    • Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified duration.

    • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products. Mass spectrometry (LC-MS) can be used for the structural elucidation of unknown degradants.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Verify Compound Identity and Purity start->check_compound prepare_fresh Prepare Fresh Solution check_compound->prepare_fresh Purity Confirmed end_bad Further Investigation Needed check_compound->end_bad Impurity Detected assess_stability Assess Stability in Experimental Medium prepare_fresh->assess_stability optimize_conditions Optimize Storage and Handling Conditions assess_stability->optimize_conditions Degradation Observed troubleshoot_assay Troubleshoot Assay Parameters assess_stability->troubleshoot_assay Compound Stable end_good Consistent Results optimize_conditions->end_good troubleshoot_assay->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation ring_cleavage Ring Cleavage Products hydrolysis->ring_cleavage n_oxides N-Oxides oxidation->n_oxides hydroxylated Hydroxylated Derivatives oxidation->hydroxylated photo_products Complex Photodegradants photodegradation->photo_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Purification Techniques for 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 4-(Pyridin-4-yl)pyrimidin-2-ol. The following sections offer frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulty in purifying this compound and related pyridin-ol derivatives arises from the existence of keto-enol tautomerism.[1] The compound can exist as both the pyridin-4-ol and pyridin-4(1H)-one forms, which often have very similar polarities, making their separation by standard chromatographic techniques challenging.[1] The position of this equilibrium is highly sensitive to the solvent, concentration, and temperature. Additionally, the basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on a standard silica gel stationary phase, resulting in peak tailing during column chromatography.[1]

Q2: My NMR spectrum of the purified compound shows two sets of peaks. Is it impure?

A2: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common characteristic of pyridin-ol derivatives and is often indicative of the keto-enol tautomerism.[1] The ratio of the two tautomers can vary depending on the NMR solvent used, which can give the appearance of a mixture. To confirm the purity of your compound, it is advisable to use complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: Which tautomeric form of this compound is more stable?

A3: The relative stability of the tautomers is dependent on the conditions. In the gas phase, the enol (pyridin-4-ol) form is often more stable. However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically the more stable tautomer, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1]

Q4: How can I simplify the purification process and avoid issues with tautomerism?

A4: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative.[1] This "locks" the molecule into one form, making it more amenable to standard purification techniques like silica gel chromatography. A common and efficient method is the formation of a pyridin-4-yl nonaflate derivative.[1]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of this compound.

Issue 1: Difficulty in Chromatographic Separation

Symptom: You observe co-elution of your product with impurities or broad, tailing peaks during column chromatography on silica gel.

Possible Cause: This is likely due to the presence of tautomers with similar polarities and the interaction of the basic pyridine moiety with the acidic silica gel.[1]

Solutions:

  • Derivatization: Convert the crude product into a less polar pyridin-4-yl nonaflate derivative to eliminate the tautomerism and reduce polarity for easier separation.[1]

  • Solvent System Optimization: Systematically screen different mobile phase systems. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can help to mitigate peak tailing by neutralizing the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or end-capped silica gel, to minimize the strong interactions with the basic pyridine nitrogen.[1]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography on a C18 column can be an effective alternative.

Issue 2: Low Yield After Purification

Symptom: The yield of your purified this compound is significantly lower than expected.

Possible Causes:

  • Compound remaining on the column: Due to its polarity, the compound may have a strong affinity for the stationary phase and may not have fully eluted from the column.

  • Loss during workup: The compound may have partial solubility in the aqueous phase during extraction, leading to losses.

  • Precipitation during extraction: If the pH of the aqueous layer is not optimized, the product may precipitate at the interface.

Solutions:

  • Column Flushing: After collecting the main fractions, flush the column with a more polar solvent system (e.g., 10-20% methanol in dichloromethane) to ensure all the product has eluted.

  • Back Extraction: After the initial extraction, back-extract the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol to recover any dissolved product.

  • pH Adjustment: Carefully monitor and adjust the pH of the aqueous phase during workup to ensure the compound remains in the organic layer.

Issue 3: Product Oiling Out or Failing to Crystallize

Symptom: The purified product is an oil and does not solidify, or it fails to crystallize from the chosen solvent system.

Possible Causes:

  • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

  • Inherent Properties: The compound itself may have a low melting point or a tendency to form an amorphous solid.

  • Incorrect Solvent Choice: The chosen recrystallization solvent may not be suitable for inducing crystallization.

Solutions:

  • High Purity is Key: Ensure the product is of the highest possible purity before attempting crystallization. It may be necessary to perform an additional chromatographic purification step.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures for recrystallization. Good starting points for polar heterocyclic compounds include ethanol, methanol, or mixtures with water or ethyl acetate.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.

    • Slow Evaporation/Vapor Diffusion: Dissolve the compound in a good solvent and allow a poor solvent to slowly diffuse into the solution to induce crystallization. For compounds soluble in DMF or DMSO, diffusion of dichloromethane into the solution has been shown to be effective for similar structures.[2]

Physicochemical Data

A summary of available physicochemical data for this compound and the related parent compound, Pyridin-4-ol, is provided below for easy reference.

PropertyThis compoundPyridin-4-ol
CAS Number 208936-44-1626-64-2
Molecular Formula C₉H₇N₃OC₅H₅NO
Molecular Weight 173.17 g/mol 95.1 g/mol
Melting Point Not available150-151 °C
Boiling Point Not available230-235 °C / 12 mmHg
Solubility Not availableSoluble in water

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (General Procedure)

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • Thin Layer Chromatography (TLC) plates

  • Glass column and fraction collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of dichloromethane and methanol. Gradually increase the polarity (e.g., from 2% to 10% methanol in DCM) to achieve an Rf value of ~0.3 for the product. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase as the elution progresses to move the compound down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization (General Procedure)

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

The following diagrams illustrate key workflows and concepts related to the purification of this compound.

G Troubleshooting Workflow for Chromatographic Purification start Crude this compound chromatography Perform Column Chromatography (Silica Gel, DCM/MeOH) start->chromatography co_elution Co-elution / Tailing? chromatography->co_elution assess_purity Assess Purity (TLC, HPLC, NMR) pure Pure Product assess_purity->pure Pure troubleshoot Troubleshoot Separation assess_purity->troubleshoot Impure end End pure->end troubleshoot->chromatography derivatize Derivatize to Nonaflate troubleshoot->derivatize alt_stationary_phase Use Alternative Stationary Phase (Alumina, Reverse Phase) troubleshoot->alt_stationary_phase co_elution->assess_purity No co_elution->troubleshoot Yes derivatize->chromatography alt_stationary_phase->chromatography

Caption: A logical workflow for troubleshooting the chromatographic purification of this compound.

Caption: The tautomeric equilibrium between the enol and keto forms of the target compound. (Note: Actual chemical structures would be depicted in a real implementation).

References

Technical Support Center: Enhancing the Yield of 4-(Pyridin-4-yl)pyrimidin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges in the synthesis of 4-(Pyridin-4-yl)pyrimidin-2-ol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues and enhance reaction yields.

Troubleshooting Guide: Low Yield and Impurities

Low yields and the presence of impurities are common hurdles in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

Low yields can often be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. A logical workflow for troubleshooting low yield is presented below.

LowYieldTroubleshooting Start Low Yield of this compound ReagentQuality Assess Reagent Purity Start->ReagentQuality ReagentQuality->Start Impurities Found (Purify/Replace) ReactionConditions Optimize Reaction Conditions ReagentQuality->ReactionConditions Reagents Pure ReactionConditions->Start Adjust Temperature, Time, Stoichiometry SideReactions Investigate Side Reactions ReactionConditions->SideReactions Conditions Optimized SideReactions->Start Modify Reaction to Minimize Side Products Purification Improve Purification SideReactions->Purification Side Products Identified Purification->Start Product Loss During Purification Success Yield Enhanced Purification->Success Purification Protocol Refined

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Key areas to investigate:

  • Reagent Purity: Ensure the starting materials, particularly 1-(pyridin-4-yl)ethanone (4-acetylpyridine) and urea, are of high purity. Impurities can lead to unwanted side reactions and lower the yield.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical parameters. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can be effective. Experimenting with different solvents may lead to improved outcomes.

  • Catalyst Choice: While the reaction can proceed without a catalyst, acidic or basic catalysts can influence the reaction rate and yield. A comparative analysis of different catalysts may be beneficial.

Q2: I am observing unexpected peaks in my analytical data (TLC, LC-MS, NMR). What are the likely side products?

Several side reactions can occur during the synthesis. Common unexpected products may include:

  • Self-condensation of 1-(pyridin-4-yl)ethanone: Under basic conditions, the starting ketone can undergo self-condensation.

  • Formation of other pyrimidine isomers: Depending on the reaction mechanism, there is a possibility of forming isomeric pyrimidine products.

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.

To minimize side product formation, consider adjusting the order of addition of reagents, controlling the reaction temperature, and optimizing the stoichiometry.

Frequently Asked Questions (FAQs)

Q3: What are the common synthetic routes to this compound?

The most common and straightforward synthesis involves the condensation of a 1,3-dicarbonyl equivalent with urea. A primary route starts from 1-(pyridin-4-yl)ethanone.

SynthesisRoute cluster_0 Route 1: From 1-(pyridin-4-yl)ethanone A 1-(Pyridin-4-yl)ethanone B 1-(Pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->B Reaction with DMF-DMA C This compound B->C Condensation with Urea

Caption: A common synthetic pathway to this compound.

Q4: What is the role of an enaminone intermediate in this synthesis?

The formation of an enaminone, such as 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one, from 1-(pyridin-4-yl)ethanone and a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), provides a more reactive intermediate for the cyclocondensation with urea. This can often lead to higher yields and cleaner reactions compared to the direct reaction of the ketone with urea.

Q5: How can I effectively purify the final product?

This compound is often a solid with limited solubility in common organic solvents. Purification can typically be achieved by:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or DMF/water.

  • Washing: Washing the crude solid with appropriate solvents to remove soluble impurities.

  • Column Chromatography: While potentially challenging due to solubility, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol gradient) can be employed.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Enaminone Intermediate

This protocol describes a reliable method for the synthesis of this compound with good yields.

Step 1: Synthesis of 1-(Pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 1-(pyridin-4-yl)ethanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture at 120-140 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the enaminone intermediate.

Step 2: Synthesis of this compound

  • To a solution of the enaminone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add urea (1.5 - 2.0 eq).

  • Add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate) or an acid (e.g., HCl).

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and then with water.

  • Dry the product under vacuum.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical yields reported in the literature for the condensation of a chalcone intermediate with urea, which is an analogous reaction.

EntryAldehydeBaseSolventReaction Time (h)Yield (%)
1BenzaldehydeKOHEthanol875
24-ChlorobenzaldehydeKOHEthanol1072
34-MethoxybenzaldehydeKOHEthanol880
44-NitrobenzaldehydeKOHEthanol1268

Note: This data is for the synthesis of related pyrimidine derivatives and serves as a general reference. Yields for this compound may vary.

Visualization of Key Relationships

The following diagram illustrates the logical relationship in troubleshooting common issues during the synthesis.

TroubleshootingLogic Problem Problem Low Yield or Impure Product Cause Potential Causes Reagent Impurity Suboptimal Conditions Side Reactions Purification Issues Problem->Cause Solution Solutions Purify/Replace Reagents Optimize Temp, Time, Catalyst, Solvent Adjust Stoichiometry, Order of Addition Recrystallize, Chromatograph Cause:c1->Solution:s1 Cause:c2->Solution:s2 Cause:c3->Solution:s3 Cause:c4->Solution:s4

Caption: Logical relationships in troubleshooting the synthesis of this compound.

Technical Support Center: Addressing Off-Target Effects of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of 4-(Pyridin-4-yl)pyrimidin-2-ol, hereafter referred to as PYP-42 . This compound is a representative small molecule inhibitor whose core structure is common in kinase-targeted drug discovery. For the purposes of this guide, we will consider its primary target to be the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5) .

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PYP-42?

A1: PYP-42 is designed as a competitive inhibitor of the ATP-binding site of the TGF-β type I receptor serine/threonine kinase, also known as ALK5.[1][2][3] By inhibiting ALK5, the compound blocks the phosphorylation of downstream signaling mediators, SMAD2 and SMAD3, thereby interrupting the canonical TGF-β signaling pathway.

Q2: What are "off-target" effects and why are they a concern?

A2: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended primary target.[4] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity.[4][5] For kinase inhibitors like PYP-42, off-target effects often arise from binding to other kinases with structurally similar ATP-binding pockets.[5] Identifying and understanding these effects is critical for validating experimental findings and ensuring the safety and efficacy of a potential therapeutic agent.

Q3: What are the likely off-targets for a pyridinyl-pyrimidine-based kinase inhibitor like PYP-42?

A3: While a comprehensive kinome scan is the definitive way to determine off-targets, inhibitors of ALK5 have been known to show cross-reactivity with other kinases. Plausible off-targets could include other members of the TGF-β receptor family, p38 MAP kinase, and other serine/threonine kinases. The specific profile depends on the unique chemical structure of the inhibitor.[6][7]

Q4: How can I preemptively minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate PYP-42 to determine the minimal concentration required to inhibit ALK5 signaling (e.g., block SMAD2 phosphorylation) without engaging less sensitive off-targets.

  • Perform control experiments: Use a structurally distinct ALK5 inhibitor to confirm that the observed phenotype is due to on-target ALK5 inhibition. A negative control compound, structurally similar but inactive against ALK5, is also valuable.

  • Validate findings with non-pharmacological methods: Use genetic approaches like siRNA or CRISPR/Cas9 to knock down ALK5 and verify that the resulting phenotype matches that of PYP-42 treatment.

Troubleshooting Guides

Problem 1: I'm observing an unexpected cellular phenotype (e.g., apoptosis, cell cycle arrest) that is not consistent with published effects of ALK5 inhibition.

  • Possible Cause: This may be a result of PYP-42 inhibiting one or more off-target kinases that regulate the observed process. For example, inhibition of kinases like p38 MAPK or CDK4/6 could lead to apoptosis or cell cycle changes, respectively.[8]

  • Troubleshooting Steps:

    • Confirm ALK5 Inhibition: Perform a Western blot to check the phosphorylation status of SMAD2 (pSMAD2). If pSMAD2 is fully inhibited at a concentration that still produces the unexpected phenotype, it points towards an off-target effect.

    • Use an Orthogonal Inhibitor: Treat cells with a different, well-characterized ALK5 inhibitor (e.g., SB431542).[9] If this compound does not produce the same unexpected phenotype, the effect is likely specific to PYP-42's off-target profile.

    • Consult Kinome Profiling Data: If available, review kinome-wide selectivity data for PYP-42 (see Data Presentation section). Identify potential off-targets known to be involved in the observed phenotype and test for their inhibition directly (e.g., via Western blot for their specific substrates).

Problem 2: My results with PYP-42 are inconsistent across different cell lines or experiments.

  • Possible Cause: The expression levels of the primary target (ALK5) and potential off-targets can vary significantly between different cell types. This differential expression can lead to varied responses to PYP-42.

  • Troubleshooting Steps:

    • Characterize Your Model: Perform qPCR or Western blotting to quantify the relative expression levels of ALK5 and key potential off-targets in the cell lines you are using.

    • Perform Dose-Response Curves: Generate a dose-response curve for the inhibition of pSMAD2 and for the final phenotypic readout in each cell line. A large divergence between the IC50 for target engagement and the EC50 for the phenotype may suggest the involvement of off-targets.

    • Visualize the Workflow: Use a systematic workflow to diagnose the issue.

Workflow for Investigating Off-Target Effects

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Off-Target Identification & Validation start Unexpected or Inconsistent Phenotype dose Perform Dose-Response (On-Target vs. Phenotype) start->dose ortho Test Orthogonal ALK5 Inhibitor dose->ortho diverge Results Diverge? ortho->diverge hypo Hypothesize Off-Target Involvement diverge->hypo Yes ontarget Phenotype is Likely On-Target diverge->ontarget No kinome Perform Kinome-Wide Selectivity Screen hypo->kinome validate Validate Candidate Off-Targets (e.g., Western Blot, siRNA) kinome->validate confirm Phenotype Confirmed as Off-Target Effect validate->confirm G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β Ligand TGFbR2 TGF-β RII TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-β RI) TGFbR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates PYP42 PYP-42 (Inhibitor) PYP42->ALK5 Inhibits pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., PAI-1)

References

Technical Support Center: Improving the Selectivity of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the selectivity of the kinase inhibitor 4-(Pyridin-4-yl)pyrimidin-2-ol. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is potent against my target kinase but shows significant off-target activity. What are the first steps to diagnose the issue?

A1: The initial and most critical step is to precisely identify the off-targets. A broad kinome scan is the standard approach to understand the selectivity profile of your inhibitor.

  • Comprehensive Kinome Profiling: Test your compound against a large panel of kinases (e.g., >400) to identify which kinases and kinase families are being inhibited.[1] This will provide a clear map of your inhibitor's off-target interactions and guide your medicinal chemistry strategy. Commercial services are available that offer such screening.[2]

  • Data Analysis: Analyze the kinome scan data to categorize off-targets. Are they within the same family as your primary target, or are they structurally diverse kinases? This information is key to devising a strategy for improving selectivity.

Q2: What are the common off-targets for kinase inhibitors with a pyridinylpyrimidine scaffold?

A2: The pyridinylpyrimidine scaffold is a "privileged structure" known to interact with the ATP-binding site of many kinases. Consequently, off-target activity is a common challenge. Off-targets often include kinases with a high degree of structural similarity in the ATP-binding pocket. For example, inhibitors designed for a specific tyrosine kinase may exhibit cross-reactivity with other tyrosine kinases like Src, Abl, or EGFR.

Q3: My inhibitor is potent in biochemical assays but shows reduced activity or unexpected toxicity in cell-based assays. What could be the cause?

A3: This discrepancy is common and can stem from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Assessing physicochemical properties like LogP and polar surface area can provide insights.

  • High Protein Binding: The inhibitor may bind to plasma proteins in the cell culture media, reducing its free concentration and apparent potency.

  • Efflux by Transporters: The compound could be actively transported out of the cell by efflux pumps.

  • Off-Target Cellular Toxicity: The observed toxicity might be due to the inhibition of a kinase essential for cell viability, which was identified in your kinome scan.[1]

Troubleshooting Guides

Problem 1: Poor Kinome-wide Selectivity

Your initial kinome scan reveals that this compound inhibits multiple off-target kinases with potencies close to that of the intended target.

Troubleshooting Steps:

  • Structural Analysis: If available, obtain a co-crystal structure of your inhibitor with its primary target and a key off-target. This will reveal differences in the binding pockets that can be exploited.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogues to understand which parts of the molecule are key for on-target potency versus off-target activity.[3][4]

  • Medicinal Chemistry Strategies:

    • Exploit the Gatekeeper Residue: The gatekeeper residue is a key position in the ATP-binding site that controls access to a hydrophobic pocket.[5] Modifying your inhibitor to introduce bulky groups can create steric hindrance with kinases that have a large gatekeeper residue, thereby improving selectivity for targets with a smaller gatekeeper.[5]

    • Target Solvent-Exposed Regions: Modify parts of the inhibitor that extend into the solvent-exposed area of the active site. Adding larger or charged groups here is less likely to disrupt binding to the primary target but can prevent binding to off-targets with different surface features.

    • Target Inactive Kinase Conformations: Design analogues that specifically bind to the inactive (e.g., DFG-out) conformation of your target kinase. These conformations are often more diverse than the active state, offering a path to improved selectivity.

Problem 2: Off-Target Mediated Cellular Toxicity

Your compound is causing cell death at concentrations where the primary target's inhibition should not be lethal. Your kinome scan has identified several potent off-targets.

Troubleshooting Steps:

  • Correlate Off-Target Inhibition with Toxicity: Synthesize analogues with varying potencies against the suspected off-targets. If there is a correlation between the inhibition of a specific off-target and the degree of cytotoxicity, you have likely identified the culprit.

  • Design Out Off-Target Activity: Use the medicinal chemistry strategies outlined in "Problem 1" to design new analogues that are less potent against the toxic off-target(s).

  • Rescue Experiments: If you hypothesize that toxicity is due to inhibition of a specific pathway, you may be able to "rescue" the cells by reactivating that pathway downstream of the off-target kinase.

Data Presentation

Table 1: Hypothetical Initial Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Kinase Family
Primary Target Kinase A 15 Tyrosine Kinase
Off-Target Kinase B35Tyrosine Kinase
Off-Target Kinase C80Serine/Threonine Kinase
Off-Target Kinase D150Tyrosine Kinase
Off-Target Kinase E>1000Serine/Threonine Kinase
Table 2: Improved Kinase Selectivity Profile of Analogue 1
Kinase TargetIC50 (nM)Kinase Family
Primary Target Kinase A 20 Tyrosine Kinase
Off-Target Kinase B550Tyrosine Kinase
Off-Target Kinase C>1000Serine/Threonine Kinase
Off-Target Kinase D800Tyrosine Kinase
Off-Target Kinase E>1000Serine/Threonine Kinase

Mandatory Visualization

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Optimization & Validation start Start with this compound biochem_assay Biochemical Assay (On-Target Potency) start->biochem_assay kinome_scan Broad Kinome Scan (>400 kinases) biochem_assay->kinome_scan analyze Analyze Selectivity Profile kinome_scan->analyze sbd Structure-Based Design (if crystal structure is available) analyze->sbd Selective? No sar SAR-Guided Medicinal Chemistry analyze->sar Selective? No synthesis Synthesize Analogues sbd->synthesis sar->synthesis iterative_screen Iterative Screening (Potency & Selectivity) synthesis->iterative_screen iterative_screen->analyze Iterate cell_assay Cell-Based Assays iterative_screen->cell_assay Selective? Yes end Selective Compound Identified cell_assay->end

Caption: Experimental Workflow for Improving Kinase Inhibitor Selectivity.

G cluster_0 Identify Source of Off-Target Activity cluster_1 Medicinal Chemistry Strategy cluster_2 Validation start Poor Selectivity Observed crystal Co-crystal structure with off-target available? start->crystal homology Homology modeling of off-target crystal->homology No gatekeeper Exploit Gatekeeper Residue Differences crystal->gatekeeper Yes solvent_exposed Modify Solvent-Exposed Regions homology->solvent_exposed inactive_conf Target Inactive Conformation homology->inactive_conf rescreen Re-screen against Kinase Panel gatekeeper->rescreen solvent_exposed->rescreen inactive_conf->rescreen selective Improved Selectivity Achieved rescreen->selective

Caption: Troubleshooting Decision Tree for Poor Kinase Inhibitor Selectivity.

G cluster_pathway Cellular Signaling Pathway RTK Receptor Tyrosine Kinase Target_Kinase Target Kinase A RTK->Target_Kinase Off_Target_Kinase Off-Target Kinase B RTK->Off_Target_Kinase Substrate_A Substrate A Target_Kinase->Substrate_A Response_A Desired Cellular Response Substrate_A->Response_A Substrate_B Substrate B Off_Target_Kinase->Substrate_B Response_B Adverse Effect (e.g., Toxicity) Substrate_B->Response_B Inhibitor This compound Inhibitor->Target_Kinase Inhibits (On-Target) Inhibitor->Off_Target_Kinase Inhibits (Off-Target)

Caption: On-Target vs. Off-Target Effects in a Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol describes a standard method for determining the potency of an inhibitor against a purified kinase.[6][7]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP[6]

  • Unlabeled ATP solution

  • 96-well plates

  • P81 phosphocellulose paper or filtration device

  • Scintillation counter and scintillation fluid

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of your inhibitor in DMSO. A common starting point is a 10-point, 3-fold serial dilution from 100 µM.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted inhibitor in the kinase reaction buffer. Include a vehicle control (DMSO only).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to ensure the reaction is in the linear range.

  • Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Protein Detection by Western Blot

This protocol is for assessing the inhibition of a kinase in a cellular context by measuring the phosphorylation of its downstream substrate.[8][9]

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]

  • Primary antibodies: phospho-specific for the substrate and total protein for the substrate

  • HRP-conjugated secondary antibody

  • PVDF membrane[9]

  • Blocking buffer (e.g., 5% BSA in TBST)[9][10]

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of your inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate. Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein.

  • Densitometry Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation at different inhibitor concentrations.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[11][12]

Materials:

  • Purified kinase

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified kinase against the ITC buffer. Dissolve the inhibitor in the same buffer. Ensure the buffer for both protein and inhibitor is identical to minimize dilution heats.[11]

  • ITC Setup: Thoroughly clean the ITC sample cell and syringe. Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe.

  • Titration: Set the experimental temperature (e.g., 25°C). Perform a series of injections of the inhibitor into the kinase solution, allowing the system to reach equilibrium after each injection.

  • Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of binding events, providing kinetic parameters like association (kon) and dissociation (koff) rates.[13][14][15]

Materials:

  • Purified kinase

  • This compound

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Kinase Immobilization: Immobilize the purified kinase onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of your inhibitor in running buffer. Inject the inhibitor solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding of the inhibitor to the immobilized kinase in real-time (association phase). Then, flow running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the kinase surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

References

Technical Support Center: Quantification of 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol. The information is targeted towards researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the method validation for the quantification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Mass Spectrometry (LC-MS).

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column overload- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the sample concentration or injection volume.
Low Sensitivity / No Peak Detected - Incorrect wavelength selection (HPLC-UV)- Inappropriate ionization source or parameters (LC-MS)- Low sample concentration- Analyte degradation- Determine the UV maximum of this compound (typically via a UV scan).- Optimize ESI or APCI source parameters (e.g., capillary voltage, gas flow).[1]- Concentrate the sample or increase the injection volume.- Ensure proper sample storage and handling to prevent degradation.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Inconsistent column temperature- Air bubbles in the pump or column- Column aging- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Purge the pump and degas the mobile phase.- Replace the column if it has exceeded its lifetime.
Matrix Effects (Ion Suppression/Enhancement in LC-MS) - Co-eluting endogenous components from the sample matrix- Improve chromatographic separation to isolate the analyte from interfering matrix components.- Utilize a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation).[2]- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Non-linear Calibration Curve - Detector saturation at high concentrations- Inappropriate calibration range- Analyte instability in the prepared standards- Narrow the calibration range to the linear portion of the curve.- Prepare fresh calibration standards and analyze them promptly.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the method validation for this compound quantification.

Q1: What is a typical starting point for developing an HPLC method for this compound?

A common starting point for pyrimidine derivatives is a reversed-phase HPLC method.[3] A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH is often effective.[3] Detection can be performed using a UV detector at the wavelength of maximum absorbance for the compound.

Q2: How do I determine the specificity of my analytical method?

Specificity is assessed by demonstrating that the method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components. This is typically done by analyzing a placebo (matrix without the analyte) and spiked samples. The absence of interfering peaks at the retention time of this compound in the placebo indicates specificity.

Q3: What are the acceptance criteria for linearity in method validation?

For a linear regression analysis of the calibration curve, the correlation coefficient (r²) should typically be ≥ 0.99.[4] It is also important to visually inspect the plot of residuals to ensure there is no systematic trend.

Q4: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to use the following equations: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5]

Q5: What is the difference between accuracy and precision?

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results to the true value. It is typically determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and is expressed as the percentage recovery.[5]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Protocol 1: Specificity
  • Preparation of Solutions:

    • Prepare a solution of this compound in the mobile phase.

    • Prepare a placebo solution (sample matrix without the analyte).

    • Prepare a spiked sample by adding a known amount of this compound to the placebo.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

  • Evaluation:

    • Compare the chromatograms. The chromatogram of the placebo should not show any significant peaks at the retention time of this compound. The peak in the spiked sample should be single and well-resolved.

Protocol 2: Linearity
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to prepare at least five calibration standards of different concentrations.

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Protocol 3: Accuracy
  • Preparation of Spiked Samples:

    • Prepare spiked samples at three concentration levels (e.g., low, medium, and high) by adding known amounts of this compound to the placebo. Prepare each level in triplicate.

  • Chromatographic Analysis:

    • Analyze the spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Protocol 4: Precision
  • Repeatability (Intra-day Precision):

    • Prepare a minimum of six samples at the same concentration (e.g., 100% of the target concentration).

    • Analyze the samples on the same day under the same operating conditions.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Evaluation:

    • Calculate the relative standard deviation (RSD) of the results for both repeatability and intermediate precision.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for method validation parameters.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% - 120.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Quantitation (LOQ) Analyte signal should be at least 10 times the baseline noise.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare QC Samples prep_stock->prep_qc analysis Inject Samples & Standards prep_cal->analysis prep_qc->analysis prep_sample Prepare Test Samples prep_sample->analysis sys_suit System Suitability Test sys_suit->analysis data_acq Data Acquisition analysis->data_acq spec Specificity data_acq->spec lin Linearity data_acq->lin acc Accuracy data_acq->acc prec Precision data_acq->prec loq LOQ/LOD data_acq->loq

Caption: Workflow for method validation of this compound.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_sensitivity_issues Sensitivity & Linearity cluster_solutions Potential Solutions start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape peak_area Inconsistent Peak Area? start->peak_area peak_rt Shifting Retention Time? start->peak_rt no_peak No/Low Peak Signal? start->no_peak non_linear Non-linear Curve? start->non_linear sol_peak_shape Check Mobile Phase pH Check Sample Solvent Inspect Column peak_shape->sol_peak_shape sol_peak_area Check Injection Volume Ensure Sample Stability peak_area->sol_peak_area sol_peak_rt Check Pump & Temperature Degas Mobile Phase peak_rt->sol_peak_rt sol_no_peak Optimize Detector Settings Increase Concentration no_peak->sol_no_peak sol_non_linear Adjust Concentration Range Check Standard Preparation non_linear->sol_non_linear

Caption: Troubleshooting logic for analytical method issues.

References

Validation & Comparative

Validating the Biological Target of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Comparative Guide for ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Pyridin-4-yl)pyrimidin-2-ol belongs to a class of chemical structures known to interact with protein kinases, which are crucial regulators of cellular signaling. Based on its structural motifs, a primary putative biological target is the Transforming Growth Factor-beta (TGF-β) type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is fundamental in processes such as cell growth, differentiation, and apoptosis.[1] Its dysregulation is implicated in diseases like cancer and fibrosis, making ALK5 a significant target for therapeutic intervention.

This guide provides a comparative analysis of methodologies to validate the interaction between a test compound, such as this compound, and its putative target, ALK5. We compare its potential performance with well-established ALK5 inhibitors, offering supporting data and detailed experimental protocols for researchers in drug discovery and chemical biology.

Comparative Analysis of ALK5 Inhibitors

To objectively evaluate the potency of a novel compound, it is essential to compare its performance against known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several standard ALK5 inhibitors across different assay formats. These compounds serve as benchmarks for validating the activity of this compound.

CompoundAssay TypeTarget/ProcessIC50 (nM)
RepSox Kinase AssayALK5 Autophosphorylation4[2][3][4][5]
Binding AssayATP Binding to ALK523[2][4][5][6]
Galunisertib (LY2157299) Kinase AssayALK5 Kinase Domain56 - 172[7][8]
Kinase AssayALK477.7
GW788388 Binding AssayALK5 Binding18[7][9][10][11][12]
Cellular AssayTGF-β Cellular Activity93[9][11]
A 83-01 Cellular AssayALK5-mediated Transcription12[7][13][14][15][16]
Cellular AssayALK4-mediated Transcription45[7][13][14]
Cellular AssayALK7-mediated Transcription7.5[7][13][14]

Experimental Validation Protocols

Validating a biological target requires a multi-faceted approach, combining biochemical, cellular, and biophysical assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified ALK5.

Protocol: ADP-Glo™ Kinase Assay

  • Objective: To quantify the inhibition of ALK5 kinase activity by measuring ADP production.

  • Materials:

    • Recombinant human ALK5 enzyme

    • Kinase substrate (e.g., TGFBR1 Peptide)[17]

    • ATP

    • Kinase Assay Buffer

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[17][18]

    • Test compound (this compound) and control inhibitors.

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in the kinase assay buffer.

    • In a 96-well plate, add the diluted compounds, recombinant ALK5 enzyme, and the peptide substrate.[17]

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[17]

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Assay: Inhibition of Smad2/3 Phosphorylation

This assay assesses the compound's ability to block the ALK5 signaling pathway within a cellular context. Upon TGF-β stimulation, ALK5 phosphorylates the downstream proteins Smad2 and Smad3.

Protocol: Western Blot for Phospho-Smad2/3

  • Objective: To detect the inhibition of TGF-β-induced Smad2/3 phosphorylation in cells treated with the test compound.

  • Materials:

    • Cell line responsive to TGF-β (e.g., HaCaT, HT1080, NIH/3T3).[19]

    • TGF-β1 ligand.

    • Test compound and controls.

    • Cell lysis buffer with phosphatase and protease inhibitors.[19]

    • Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 18-22 hours to reduce basal signaling.[19]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.[19]

    • Wash cells with ice-cold PBS and lyse them. Sonication is often recommended to ensure the recovery of nuclear phospho-Smads.[19]

    • Determine protein concentration in the lysates.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2/3.

    • After stripping, re-probe the membrane with antibodies for total Smad2/3 as a loading control.

    • Incubate with a secondary antibody and detect bands using a chemiluminescent substrate.

    • Quantify band intensities to determine the ratio of phosphorylated Smad to total Smad.

Biophysical Assay: Direct Binding Affinity

Biophysical methods provide direct evidence of binding between the compound and the target protein and can determine kinetic parameters.

Protocol: Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the test compound to ALK5.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5).

    • Purified, active ALK5 protein.

    • Test compound and controls.

    • Running buffer and immobilization reagents.

  • Procedure:

    • Immobilization: Covalently immobilize the purified ALK5 kinase onto the sensor chip surface using amine coupling. Proper immobilization is critical to maintain protein activity.[20]

    • Binding Analysis: Inject a series of concentrations of the test compound in the running buffer over the sensor surface.

    • Data Collection: Monitor the change in the refractive index at the surface in real-time, which corresponds to the binding and dissociation of the compound.

    • Regeneration: After each cycle, inject a regeneration solution to remove the bound compound from the kinase surface.[21]

    • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound engages with its target protein inside intact cells by measuring changes in the protein's thermal stability upon ligand binding.[22]

Protocol: Isothermal Dose-Response CETSA

  • Objective: To demonstrate target engagement by showing a compound-concentration-dependent thermal stabilization of ALK5 in cells.

  • Procedure:

    • Determine Melt Temperature: First, perform a thermal shift experiment by heating cell lysates or intact cells across a temperature gradient to determine the melting temperature (Tagg) of ALK5.

    • Isothermal Dose-Response:

      • Treat intact cells with a range of concentrations of the test compound.

      • Heat all samples at a single, fixed temperature (chosen from the melt curve, e.g., the Tagg).[23]

      • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

      • Analyze the amount of soluble ALK5 remaining in the supernatant using Western blot or ELISA.

    • Data Analysis: An increase in soluble ALK5 at the challenge temperature with increasing compound concentration indicates that the compound is binding to and stabilizing the target protein, confirming engagement.

Visualizations

TGF-β/ALK5 Signaling Pathway

TGFB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-β RII ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex p-SMAD2/3 SMAD4 pSMAD23->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_Nuc p-SMAD2/3 SMAD4 SMAD_Complex->SMAD_Complex_Nuc Translocates DNA DNA SMAD_Complex_Nuc->DNA Binds Transcription Gene Transcription (e.g., Fibrosis, EMT) DNA->Transcription Regulates TGFB_Ligand TGF-β Ligand TGFB_Ligand->TGFBR2 Binds Inhibitor This compound (Test Compound) Inhibitor->ALK5 Inhibits Workflow cluster_invitro In Vitro / Biochemical cluster_incell Cell-Based Biochem Biochemical Assay (e.g., ALK5 Kinase Assay) Cellular Cellular Pathway Assay (e.g., p-Smad Western Blot) Biochem->Cellular Confirm activity in cellular context Biophys Biophysical Assay (e.g., SPR) Biophys->Cellular CETSA Target Engagement (CETSA) Cellular->CETSA Confirm engagement in intact cells Validation Target Validated CETSA->Validation Start Hypothesized Target: ALK5 Test Compound: This compound Start->Biochem Measure direct enzyme inhibition Start->Biophys Confirm direct binding & kinetics

References

Comparative Analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pyridinyl-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core structure of numerous therapeutic agents. This guide provides a comparative analysis of kinase inhibitors featuring this scaffold, with a focus on their inhibitory profiles against key oncogenic kinases. For a comprehensive comparison, we have included data on well-established, FDA-approved kinase inhibitors such as Imatinib, Gefitinib, and Dasatinib, which serve as benchmarks in the field.

Performance Comparison of Kinase Inhibitors

The inhibitory activity of selected compounds against a panel of kinases is summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), which is a standard measure of inhibitor potency. Lower IC50 values indicate higher potency.

It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions, particularly ATP concentrations, can significantly influence the results for ATP-competitive inhibitors.

Compound/ScaffoldTarget KinaseIC50 (nM)Compound/ScaffoldTarget KinaseIC50 (nM)
Pyridinyl-pyrimidine Derivatives FDA-Approved Benchmarks
4-(pyridin-4-yl)pyrimidin-2-amine derivativeCDK2~100-1000Imatinib c-Abl600
CDK4~100-1000c-Kit100
CDK6~100-1000PDGFRα100
4-[ar(alk)ylamino]pyridopyrimidine (PD 158780)EGFR13Gefitinib EGFR (Tyr1173)26
EGFR (Tyr992)57
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivativePKB/Akt~1-10Dasatinib c-Abl<1
Src0.5
c-Kit79

Signaling Pathway Inhibition

Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. A frequently targeted pathway is the MAPK/ERK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. The diagram below illustrates the key components of this pathway and the points at which kinase inhibitors can intervene.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf Inhibitor->MEK

MAPK/ERK Signaling Cascade and Points of Inhibition

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is reliant on robust and well-defined experimental assays. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.

In Vitro Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[1][2][3]

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Principle: This assay measures the phosphorylation of a specific substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.[4][5]

Materials:

  • Purified recombinant kinase

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitor (serially diluted)

  • Stop solution (e.g., EDTA)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • Add 2.5 µL of 4x test inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of 2x kinase solution to the wells.

    • Initiate the reaction by adding 2.5 µL of 4x substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of 4x EDTA stop solution containing the Eu-labeled antibody.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, with excitation at ~320-340 nm and dual emission detection at ~615 nm (Europium) and ~665 nm (ULight™).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context.[6]

Objective: To determine the effect of an inhibitor on the phosphorylation of a target kinase or its substrate within a cellular environment.

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a target protein is measured, typically by Western blot or ELISA. A decrease in phosphorylation indicates inhibition of the upstream kinase.

Materials:

  • Cancer cell line known to have an active target kinase pathway

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated and total target protein)

  • Secondary antibody (e.g., HRP-conjugated)

  • SDS-PAGE and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated target protein.

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total target protein to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment.

    • Determine the concentration-dependent effect of the inhibitor on target phosphorylation.

Experimental and Screening Workflow

The discovery and validation of a novel kinase inhibitor follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo characterization.

Kinase_Inhibitor_Workflow Kinase Inhibitor Discovery and Validation Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assay (Target Engagement & Pathway Inhibition) Dose_Response->Cell_Assay ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Assay->ADMET In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADMET->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

A Typical Workflow for Kinase Inhibitor Development

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Pyridin-4-yl)pyrimidin-2-ol Analogs and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Pyridin-4-yl)pyrimidin-2-ol analogs and related pyrimidine-based compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitory activities and the influence of structural modifications.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrimidine derivatives, providing a basis for comparing their potency and selectivity.

Table 1: Inhibitory Activity of 4-(Pyrazol-3-yl)-pyrimidine and Pyridine Analogs against JNK3 [1]

CompoundXYJNK3 IC₅₀ (μM)p38 IC₅₀ (μM)
1 NCHHHH0.63> 20
12 CHCHHHH0.16> 20
13 C-ClCHHHH0.08> 20
14 CHCHMeHH> 10> 20

Table 2: Antimicrobial Activity of 4H-Pyridopyrimidine Analogs [2]

CompoundModificationE. faecalis MIC (μg/mL)M. catarrhalis MIC (μg/mL)H. influenzae MIC (μg/mL)S. pneumoniae MIC (μg/mL)S. aureus MIC (μg/mL)E. coli tolC MIC (μg/mL)
Initial Series -------
Optimized Analog 6-position modification4≤ 0.121241

Table 3: Anti-proliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines [3]

CompoundCancer Cell LineIC₅₀ (μM)
131 A549 (Lung)0.80 ± 0.09
HepG2 (Liver)0.11 ± 0.02
U937 (Lymphoma)0.07 ± 0.01
Y79 (Retinoblastoma)0.10 ± 0.02

Table 4: Dual EGFR and VEGFR-2 Inhibitory Activity of Pyridine and Pyrimidine Derivatives [4]

CompoundEGFR IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
2a (Pyridine) 0.2090.195
6a (Pyridopyridine) 0.3260.141
7a (Dihydropyrazole) 0.2660.509
10b 0.1610.141
18a 0.4360.344
Erlotinib 0.037-
Sorafenib -0.034

Table 5: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives [5]

CompoundHSC-T6 IC₅₀ (μM)
12m 45.69
12q 45.81
Pirfenidone > 100
Bipy55'DC > 100

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 4-(Pyrazol-3-yl)-pyrimidine and Pyridine Analogs[1]

The synthesis of 4-(pyrazol-3-yl)-pyrimidine analogs started from a pyrimidine scaffold. For instance, the 2- and 4-positions of pyrimidine were substituted with a substituted aniline and a chlorine atom to yield an intermediate. A Suzuki coupling reaction was then employed to introduce the pyrazole ring. N-alkylation of the pyrazole nitrogen was achieved using alkyl halides. The pyridine analogs were synthesized through a similar multi-step process, starting from a pyridine core.

JNK3 and p38 Kinase Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase was determined using enzymatic assays. The concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀) was measured.

Antimicrobial Susceptibility Testing[2]

The minimum inhibitory concentrations (MICs) of the 4H-pyridopyrimidine analogs were determined against various bacterial strains, including Enterococcus faecalis, Moraxella catarrhalis, Haemophilus influenzae, Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli tolC mutants. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

In Vitro Anti-proliferative Assay[3]

The anti-proliferative activity of pyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined, representing the concentration of the compound that causes a 50% reduction in cell viability.

EGFR and VEGFR-2 Inhibition Assays[4]

The inhibitory activities of the synthesized compounds against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were evaluated. The IC₅₀ values were determined to assess the potency of the compounds as dual inhibitors.

Anti-fibrosis Activity Assay[5]

The anti-fibrotic activity of 2-(pyridin-2-yl) pyrimidine derivatives was evaluated against immortalized rat hepatic stellate cells (HSC-T6). The IC₅₀ values were determined to identify compounds with better anti-fibrotic activities than the reference drugs, Pirfenidone and Bipy55'DC. Further evaluation included Picro-Sirius red staining, hydroxyproline assay, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression to confirm the inhibition of collagen production.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies.

SAR_Logic cluster_core Core Scaffold Modification cluster_substituents Substituent Modification Core This compound Pyrimidine Pyrimidine Analogs Core->Pyrimidine Retain Core Pyridine Pyridine Analogs Core->Pyridine Isosteric Replacement (CH for N) Substituents R-group Modifications Pyrimidine->Substituents Pyridine->Substituents Potency Increased Potency Substituents->Potency Selectivity Improved Selectivity Substituents->Selectivity ADME Modulated in vivo Parameters (ADME) Substituents->ADME

Caption: Logical flow of SAR studies from core scaffold modification to substituent optimization.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Primary_Screening SAR_Analysis Structure-Activity Relationship Analysis Primary_Screening->SAR_Analysis Secondary_Screening Secondary Assays (e.g., Cell-based, Selectivity) Primary_Screening->Secondary_Screening Active Hits SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General experimental workflow for SAR studies of novel chemical entities.

References

Comparative Cross-Reactivity Analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Selectivity Profile of a Novel Kinase Inhibitor Scaffold

This guide provides a comparative analysis of the potential cross-reactivity profile of the novel kinase inhibitor scaffold, 4-(Pyridin-4-yl)pyrimidin-2-ol. Due to the absence of publicly available comprehensive kinome-wide screening data for this specific compound, this analysis infers its potential off-target profile by examining the well-characterized cross-reactivity of a structurally related and potent kinase inhibitor, PD173074. This guide will delve into the quantitative data of PD173074's interactions with a broad panel of kinases, detail the experimental methodologies used for such profiling, and visualize the primary signaling pathway affected, offering a predictive framework for the development of this compound-based therapeutics.

Performance Comparison of Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The pyridinyl-pyrimidine scaffold is a common motif in a variety of kinase inhibitors, and understanding its inherent potential for cross-reactivity is paramount for guiding drug discovery efforts.

To provide a quantitative basis for comparison, we present the cross-reactivity profile of PD173074, a potent inhibitor with a pyrido[2,3-d]pyrimidine core, which is structurally analogous to the 4-(pyridin-4-yl)pyrimidine scaffold. PD173074 is primarily known as a selective inhibitor of Fibroblast Growth Factor Receptors 1 and 3 (FGFR1 and FGFR3).[1]

The following table summarizes the inhibitory activity of PD173074 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. A lower IC50 value indicates a more potent inhibition.

Table 1: Kinase Selectivity Profile of PD173074

Kinase TargetPD173074 IC50 (nM)
FGFR35
FGFR121.5
VEGFR2~100
PDGFR17600
c-Src19800
EGFR>50000
InsR>50000
MEK>50000
PKC>50000

Data sourced from Tocris Bioscience and R&D Systems.[1]

The data clearly indicates that PD173074 is highly potent against its primary targets, FGFR1 and FGFR3, with IC50 values in the low nanomolar range. It also exhibits some activity against VEGFR2 at a concentration approximately 5- to 20-fold higher than its primary targets. Importantly, its activity against other kinases such as PDGFR, c-Src, EGFR, InsR, MEK, and PKC is significantly lower, demonstrating a high degree of selectivity. This selectivity profile suggests that the pyrido[2,3-d]pyrimidine scaffold can be engineered to achieve potent and selective inhibition of specific kinase targets.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is achieved through robust and high-throughput screening assays. The following are detailed methodologies for key experiments typically employed in such an analysis.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of a test compound against a panel of purified kinases.

General Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., this compound or PD173074) is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.

    • Fluorescence Resonance Energy Transfer (FRET): Using a labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.

  • Data Analysis: The percentage of kinase activity relative to the no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay

This is a high-throughput method to assess the binding of a test compound to a large panel of kinases, providing a broad view of its selectivity.

Objective: To quantitatively measure the binding interactions of a test compound against a large number of kinases.

General Procedure:

  • Assay Components: The assay typically involves three key components:

    • A DNA-tagged kinase.

    • An immobilized, active-site directed ligand.

    • The test compound.

  • Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the immobilized ligand is quantified. This is often done using quantitative PCR (qPCR) to measure the amount of the DNA tag associated with the kinase.

  • Data Interpretation: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For example, a %Ctrl of 10 means the test compound has displaced 90% of the kinase from the immobilized ligand.

Mandatory Visualizations

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation PI3K PI3K FGFR->PI3K Activation FGF FGF FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor PD173074 (or this compound) Inhibitor->FGFR Inhibition G Compound Test Compound (e.g., this compound) Assay Competition Binding Assay Compound->Assay KinasePanel Kinase Panel (e.g., KINOMEscan) KinasePanel->Assay DataAcquisition Data Acquisition (e.g., qPCR) Assay->DataAcquisition Analysis Data Analysis (% Inhibition / IC50) DataAcquisition->Analysis Profile Cross-Reactivity Profile Analysis->Profile

References

A Comparative Analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol and structurally related compounds with known biological activities. While direct experimental data for this compound is not publicly available, its core structure, featuring a pyridine ring linked to a pyrimidine-2-ol, is a common scaffold in a class of potent kinase inhibitors. This analysis focuses on comparing its potential activity profile with that of established inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5). Dysregulation of the TGF-β signaling pathway is implicated in a variety of diseases, including cancer and fibrosis, making its components attractive therapeutic targets.

Introduction to this compound and its Analogs

The chemical structure of this compound combines a pyridine and a pyrimidine ring system, both of which are prevalent in medicinal chemistry and are key components of numerous biologically active molecules.[1][2] The arrangement of these rings in the target compound is analogous to the core structures of several known inhibitors of TGF-βRI. These inhibitors typically feature a heterocyclic core that occupies the ATP-binding pocket of the kinase domain.

Comparative Analysis of Structurally Similar TGF-βRI Inhibitors

Given the structural similarities, it is plausible that this compound may exhibit inhibitory activity against TGF-βRI. To provide a basis for comparison, the following table summarizes the in vitro potency of several well-characterized pyrimidine and pyridine-based TGF-βRI inhibitors.

Compound NameStructureTarget(s)IC₅₀ (nM)Reference Cell Line/Assay
This compound Structure of this compoundTGF-βRI (putative)Data not available-
Galunisertib (LY2157299)Structure of GalunisertibTGF-βRI (ALK5)56Cell-free assay
RepSox (E-616452)Structure of RepSoxTGF-βRI (ALK5)4 (autophosphorylation)Cell-free assay
SB-431542Structure of SB-431542ALK4, ALK5, ALK794 (for ALK5)Cell-free assay
A 83-01Structure of A 83-01ALK4, ALK5, ALK712 (for ALK5)Luciferase reporter assay

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflow used to assess their activity.

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TBRII TGF-βRII TGFb->TBRII binds TBRI TGF-βRI (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates Inhibitor This compound & Similar Compounds Inhibitor->TBRI inhibits

Caption: TGF-β Signaling Pathway and the inhibitory action of pyrimidine-based compounds.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay Recombinant_Kinase Recombinant TGF-βRI Kinase Incubation1 Incubation Recombinant_Kinase->Incubation1 Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation1 ATP_Substrate ATP & Substrate (e.g., SMAD3) ATP_Substrate->Incubation1 Detection Signal Detection (e.g., Luminescence) Incubation1->Detection IC50 IC₅₀ Determination Detection->IC50 Cells Cells Expressing TGF-β Receptors Compound_Treatment Treat with Test Compound Cells->Compound_Treatment TGFb_Stimulation Stimulate with TGF-β Compound_Treatment->TGFb_Stimulation Lysis Cell Lysis TGFb_Stimulation->Lysis Western_Blot Western Blot (p-SMAD2/3) Lysis->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: General experimental workflow for evaluating TGF-βRI inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TGF-βRI inhibitors.

In Vitro TGF-βRI Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

1. Reagents and Materials:

  • Recombinant human TGF-βRI (ALK5) kinase domain.

  • Kinase substrate (e.g., a generic peptide substrate or recombinant SMAD protein).

  • ATP solution.

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • 384-well white assay plates.

2. Procedure:

  • Prepare a reaction mixture containing the TGF-βRI enzyme and the substrate in the kinase assay buffer.

  • Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the wells of the 384-well plate.

  • Add 2 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Western Blot for SMAD2/3 Phosphorylation

This method assesses the ability of a compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

1. Reagents and Materials:

  • A suitable cell line expressing TGF-β receptors (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).

  • Cell culture medium and supplements.

  • Recombinant human TGF-β1.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

2. Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD and loading control levels.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its structural features suggest a potential role as a kinase inhibitor, possibly targeting the TGF-β signaling pathway. The comparative data on structurally similar compounds, along with the detailed experimental protocols provided, offer a valuable framework for the future evaluation and characterization of this and other novel pyrimidine-based compounds in drug discovery and development. Further investigation through the described in vitro and cell-based assays is necessary to elucidate the precise biological activity and therapeutic potential of this compound.

References

In Vivo Validation of Pyridin-4-yl-Pyrimidinyl Compounds: A Comparative Analysis of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The pyridin-4-yl-pyrimidinyl scaffold is a cornerstone in the development of targeted therapies, demonstrating a wide spectrum of biological activities. While the precise in vivo validation and mechanism of action for 4-(Pyridin-4-yl)pyrimidin-2-ol remains to be extensively elucidated in publicly available literature, a comparative analysis of its close structural analogs provides significant insights into the potential therapeutic applications and mechanistic pathways of this chemical class. This guide offers a detailed comparison of representative pyridin-4-yl-pyrimidine derivatives with available in vivo data, aimed at researchers, scientists, and professionals in drug development.

Comparative Analysis of Lead Compounds

This section details the in vivo performance of selected pyridin-4-yl-pyrimidine analogs, focusing on their efficacy in preclinical models. Due to the limited specific data on this compound, we will focus on compounds with a shared core structure for which in vivo studies have been published.

Compound/AnalogTherapeutic AreaAnimal ModelKey In Vivo Efficacy DataPutative Mechanism of Action
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) OncologyEhrlich Ascites Carcinoma (EAC) and Sarcoma-180 mouse modelsTumor growth inhibition of 94.71% in EAC and 59.06% in solid tumors at 30 mg/kg.[1]Not fully elucidated, but induces apoptosis.
Pyridine-pyrimidine amides OncologyIn vivo efficacy models for solid tumorsOrally bioavailable with demonstrated in vivo efficacy.[2]Microtubule polymerization inhibition.[2]
N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives Inflammation/AutoimmuneRatOptimization of potency and clearance rates were the focus of the study.VLA-4 integrin antagonism.
4H-pyridopyrimidines Infectious DiseaseBacterial infection models (in vitro data provided)Potent inhibitors of bacterial growth with MIC values in the low µg/mL range against various strains.Inhibition of bacterial protein synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of pyridin-4-yl-pyrimidine analogs.

In Vivo Antitumor Efficacy Study (Adapted from studies on SK-25)
  • Animal Model: Swiss albino mice are inoculated with Ehrlich Ascites Carcinoma (EAC) cells or Sarcoma-180 cells to induce tumor growth.

  • Drug Administration: The test compound (e.g., SK-25) is administered intraperitoneally at specified doses (e.g., 20 mg/kg and 30 mg/kg) for a defined period. A control group receives the vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals. For ascitic tumors, the volume of ascitic fluid and packed cell volume are determined.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.

  • Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.

Microtubule Polymerization Assay
  • Tubulin Preparation: Purified tubulin is prepared from bovine brain or purchased commercially.

  • Assay Conditions: Tubulin is incubated in a polymerization buffer containing GTP at 37°C in the presence of various concentrations of the test compound or a known microtubule inhibitor (e.g., paclitaxel) as a positive control.

  • Data Acquisition: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence using a spectrophotometer or fluorometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Visualizing the Mechanisms of Action

Understanding the signaling pathways and experimental workflows is facilitated by clear visual representations.

cluster_0 In Vivo Antitumor Efficacy Workflow A Tumor Cell Inoculation (EAC or Sarcoma-180) B Animal Grouping (Control & Treatment) A->B C Drug Administration (e.g., SK-25) B->C D Tumor Growth Monitoring C->D F Toxicity Assessment C->F E Data Analysis (% Tumor Inhibition) D->E cluster_1 Putative Signaling Pathway for Microtubule Inhibitors Compound Pyridin-pyrimidine amides Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Prevents CellCycle Mitotic Arrest Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

References

Benchmarking 4-(Pyridin-4-yl)pyrimidin-2-ol Against Standard-of-Care Drugs for Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small-molecule inhibitors that target key signaling pathways involved in tumor growth and proliferation. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide provides a comparative benchmark of the hypothetical anti-cancer agent, 4-(pyridin-4-yl)pyrimidin-2-ol, against established standard-of-care drugs for the treatment of refractory metastatic colorectal cancer (mCRC): Regorafenib and TAS-102 (Trifluridine/Tipiracil).

Due to the absence of publicly available preclinical or clinical data for this compound, this analysis will proceed based on the compound's structural similarity to known pyrimidine-based kinase inhibitors. We will hypothesize its mechanism of action as a multi-kinase inhibitor, a common characteristic of such compounds, and evaluate its potential against current therapies based on their established clinical performance.

Quantitative Data Presentation

The following tables summarize the efficacy and safety data from pivotal clinical trials for Regorafenib and TAS-102, which serve as the benchmark for any new therapeutic agent in the refractory mCRC setting.

Table 1: Efficacy of Standard-of-Care Drugs in Refractory Metastatic Colorectal Cancer
Drug RegimenTrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Regorafenib CORRECT6.4 months1.9 months
PlaceboCORRECT5.0 months1.7 months
Regorafenib CONCUR8.8 months3.2 months
PlaceboCONCUR6.3 months1.7 months
TAS-102 RECOURSE7.1 months2.0 months
PlaceboRECOURSE5.3 months1.7 months
TAS-102 + Bevacizumab SUNLIGHT10.8 months5.6 months
TAS-102SUNLIGHT7.5 months2.4 months
Table 2: Common Grade 3 or Higher Adverse Events
Adverse EventRegorafenib (CORRECT Trial)TAS-102 (RECOURSE Trial)
Hand-foot skin reaction 17%Not Reported
Fatigue 10%4%
Diarrhea 7%3%
Hypertension 7%Not Reported
Rash or desquamation 6%Not Reported
Neutropenia Not Reported38%
Anemia Not Reported18%
Thrombocytopenia Not Reported5%

Signaling Pathways and Mechanisms of Action

The standard-of-care drugs for refractory mCRC, Regorafenib and TAS-102, operate through distinct mechanisms. A hypothetical pyrimidine-based kinase inhibitor like this compound would likely interfere with intracellular signaling cascades similar to Regorafenib.

Regorafenib: A Multi-Kinase Inhibitor

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), TIE2, KIT, RET, RAF-1, BRAF, PDGFR-β, and FGFR. By inhibiting these kinases, Regorafenib disrupts tumor angiogenesis, cell proliferation, and survival.

Regorafenib Signaling Pathway Inhibition Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits KIT_RET KIT/RET Regorafenib->KIT_RET Inhibits RAF RAF Regorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Growth & Proliferation PDGFR->Tumor_Growth FGFR->Tumor_Growth KIT_RET->Tumor_Growth RAF->Tumor_Growth

Regorafenib's multi-target inhibition of key signaling pathways.
TAS-102 (Trifluridine/Tipiracil): A Nucleoside Metabolic Inhibitor

TAS-102 is a combination of two active components: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA, leading to DNA dysfunction and preventing cancer cell proliferation. Tipiracil increases the bioavailability of trifluridine by preventing its degradation.

TAS-102 Mechanism of Action TAS102 TAS-102 (Trifluridine/Tipiracil) Trifluridine Trifluridine TAS102->Trifluridine Tipiracil Tipiracil TAS102->Tipiracil DNA_Polymerase DNA Polymerase Trifluridine->DNA_Polymerase Thymidine_Phosphorylase Thymidine Phosphorylase Tipiracil->Thymidine_Phosphorylase Inhibits DNA DNA DNA_Polymerase->DNA Incorporation into DNA_Dysfunction DNA Dysfunction DNA->DNA_Dysfunction

The dual mechanism of action of TAS-102.

Experimental Protocols

To benchmark a novel compound like this compound, a series of preclinical and clinical studies are necessary. Below are representative protocols for an in vitro kinase assay and a summary of the clinical trial design for the CORRECT study.

In Vitro Kinase Inhibition Assay

This assay is a fundamental first step to determine the inhibitory activity of a compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of relevant kinases (e.g., VEGFR, PDGFR, FGFR, etc.).

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to create a range of concentrations.

  • Kinase Reaction: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Inhibition: The serially diluted compound is added to the wells, and the reaction is incubated at a controlled temperature to allow for enzymatic activity.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (DMSO without the compound). The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Kinase Assay Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Compound Start->Prepare_Compound Add_Compound Add Compound to Reaction Prepare_Compound->Add_Compound Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, ATP) Setup_Reaction->Add_Compound Incubate Incubate Add_Compound->Incubate Detect_Signal Detect Phosphorylation Signal Incubate->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Head-to-Head Comparison of 4-(Pyridin-4-yl)pyrimidin-2-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-(pyridin-4-yl)pyrimidin-2-ol derivatives underscores their prominence as a versatile scaffold in the development of potent kinase inhibitors for anticancer therapy. Strategic modifications to this core structure have yielded compounds with significant inhibitory activity against various oncogenic kinases. This guide offers a comparative overview of key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of biological processes, including cancer pathogenesis.[1] Derivatives of pyridine and pyrimidine have garnered significant attention for their potential in treating numerous cancers.[1] The 4-(pyridin-4-yl)pyrimidine core, in particular, has served as a foundational structure for the design of targeted kinase inhibitors.[2][3]

Biological Activity of Key Derivatives

The in vitro inhibitory activities of several this compound derivatives against different kinases are summarized below. These compounds demonstrate a range of potencies, highlighting the impact of specific structural modifications on their biological activity.

DerivativeTarget KinaseIC50 (nM)Reference
SK-25 MiaPaCa-2 cell line1950[4]
Compound 83 CDK4/CDK6-[5]
Compound 23k FLT3/CDK411 / 7[6]
Compound 11 EGFR/VEGFR-271 / 98[7]
Compound A9 Bcr-Abl-[8]
Compound 95 EGFR triple mutant200[9]

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

One notable derivative, SK-25, which is a 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, has shown significant cytotoxicity against MiaPaCa-2 malignant cells with an IC50 value of 1.95 μM.[4] In vivo studies further demonstrated its antitumor efficacy in various tumor models.[4] Another series of derivatives, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[5] Optimization of this series led to an orally bioavailable inhibitor, compound 83, which showed marked tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia.[5]

Furthermore, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4.[6] The optimized compound, 23k, exhibited low nanomolar inhibitory activity against both FLT3 (IC50 = 11 nM) and CDK4 (IC50 = 7 nM) and demonstrated antitumor effects in a xenograft tumor model.[6]

Experimental Protocols

The evaluation of these kinase inhibitors typically involves a standardized set of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

Kinase Inhibition Assay: The inhibitory activity of the compounds against their target kinases is determined using in vitro enzymatic assays. Recombinant kinases are incubated with a specific substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, and the IC50 value is calculated from the dose-response curve.

Cell-Based Proliferation Assays: The antiproliferative activity of the derivatives is assessed against various cancer cell lines. Cells are treated with a range of compound concentrations for a specified period, and cell viability is measured using assays such as the MTT or SRB assay.[10]

In Vivo Efficacy Studies: Promising compounds are further evaluated in animal models of cancer, typically mouse xenograft models. Tumor-bearing mice are treated with the compound, and tumor growth inhibition is monitored over time.[4][5][6]

Key Signaling Pathways and Experimental Workflow

The development of this compound derivatives often targets critical signaling pathways implicated in cancer cell proliferation, survival, and migration.[11] A common target is the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF Inhibition experimental_workflow A Compound Design & Synthesis B In Vitro Kinase Inhibition Assays A->B C Cell-Based Proliferation Assays B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E Iterative Improvement E->B F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Candidate Selection F->G

References

A Comparative Efficacy Analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol Analogue (SK-25) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antitumor efficacy of 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) , a close analogue of 4-(Pyridin-4-yl)pyrimidin-2-ol. The performance of SK-25 is evaluated against standard-of-care chemotherapeutic agents, doxorubicin and cisplatin, in established murine cancer models: Ehrlich Ascites Carcinoma (EAC) and Sarcoma-180 (S-180). This document summarizes key experimental data, details the methodologies employed, and visualizes relevant biological pathways and workflows to offer an objective assessment of SK-25's potential as an anticancer agent.

Comparative Efficacy Data

The antitumor activity of SK-25 was assessed in vivo, with key findings presented below in comparison to doxorubicin and cisplatin in their respective relevant models.

Table 1: Efficacy of SK-25 vs. Doxorubicin in the Ehrlich Ascites Carcinoma (EAC) Model
CompoundDoseAdministration RouteKey Efficacy MetricResultReference
SK-25 30 mg/kgIntraperitonealTumor Growth Inhibition94.71%[1]
Doxorubicin0.8 mg/kg/dayIntraperitonealTumor Growth Inhibition81.6%
Doxorubicin2 mg/kgNot SpecifiedSignificant Reduction in Tumor Volume and WeightQualitative[2]
Table 2: Efficacy of SK-25 vs. Cisplatin in the Sarcoma-180 (S-180) Solid Tumor Model
CompoundDoseAdministration RouteKey Efficacy MetricResultReference
SK-25 30 mg/kgIntraperitonealTumor Growth Inhibition45.68%[1]
Cisplatin25.75 mg/kgIntratumoralTumor Suppression Rate58%[3]
Cisplatin51.5 mg/kgIntratumoralTumor Suppression Rate84%[3]
Cisplatin0.2 mg/kgIntraperitonealSignificant Decrease in Tumor WeightQualitative[4][5]

Experimental Protocols

The following methodologies were employed in the key studies cited for the evaluation of SK-25 and the comparative agents.

In Vivo Antitumor Activity of SK-25
  • Animal Model: Swiss albino mice.

  • Tumor Cell Lines: Ehrlich Ascites Carcinoma (EAC) and Sarcoma-180 (S-180).

  • EAC Model (Ascites):

    • EAC cells were propagated in mice via intraperitoneal (i.p.) inoculation.

    • For the experiment, 2 x 10^6 EAC cells were injected i.p. into a new batch of mice.

    • Treatment with SK-25 (20 and 30 mg/kg, i.p.) or vehicle control commenced 24 hours after tumor inoculation and continued for 9 consecutive days.

    • The antitumor effect was evaluated by observing the increase in lifespan and changes in body weight.

  • Solid Tumor Models (Ehrlich Tumour and Sarcoma-180):

    • 2 x 10^6 cells of either EAC or S-180 were injected subcutaneously into the right hind limb of the mice.

    • Treatment with SK-25 (20 and 30 mg/kg, i.p.) or vehicle control was initiated 24 hours post-inoculation and continued daily for 9 days.

    • Tumor volume was measured every three days using Vernier calipers.

    • The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated groups to the control group.

  • Acute Oral Toxicity:

    • Swiss albino mice were administered a single oral dose of SK-25 at 100, 500, and 1000 mg/kg.

    • The animals were observed for 14 days for any signs of toxicity or mortality to determine the maximum tolerated dose. SK-25 was found to be non-toxic up to 1000 mg/kg[1].

In Vivo Antitumor Activity of Doxorubicin (EAC Model)
  • Animal Model: Swiss albino mice.

  • Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC).

  • Methodology:

    • EAC cells were inoculated intraperitoneally.

    • Treatment with doxorubicin (0.8 mg/kg/day, i.p.) was initiated 24 hours after tumor inoculation and continued for six consecutive days.

    • Anticancer effects were assessed by measuring viable tumor cell count and the percentage of cell growth inhibition.

In Vivo Antitumor Activity of Cisplatin (S-180 Model)
  • Animal Model: Sarcoma-180 tumor-bearing mice.

  • Tumor Cell Line: Sarcoma-180.

  • Methodology:

    • Sarcoma-180 cells were injected subcutaneously to establish solid tumors.

    • Cisplatin-loaded implants (at doses of 25.75 mg/kg and 51.5 mg/kg) were administered via a single intratumoral implantation once tumors reached a volume of 100-200 mm³.

    • Tumor growth was monitored over the treatment period, and the tumor suppression rate was calculated.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Apoptosis Induction

Several pyrimidine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is often mediated by an increase in reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

apoptosis_pathway SK25 SK-25 (Pyrimidine Derivative) ROS Increased ROS SK25->ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Bax Bax (Pro-apoptotic) ROS->Bax upregulates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by pyrimidine derivatives.

Experimental Workflow for In Vivo Antitumor Efficacy

The following diagram outlines the general workflow for assessing the in vivo antitumor activity of a test compound in a murine solid tumor model.

experimental_workflow start Start cell_culture Tumor Cell Culture (e.g., S-180) start->cell_culture inoculation Subcutaneous Inoculation into Mice cell_culture->inoculation tumor_growth Tumor Growth to 100-200 mm³ inoculation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Daily Intraperitoneal Treatment (9 days) grouping->treatment monitoring Tumor Volume & Body Weight Measurement (every 3 days) treatment->monitoring endpoint Endpoint: Sacrifice & Tumor Excision monitoring->endpoint analysis Data Analysis: % Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: General workflow for in vivo solid tumor efficacy studies.

References

A Comparative Analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol and Other Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of therapeutic targets. This guide provides a comparative overview of 4-(Pyridin-4-yl)pyrimidin-2-ol against other notable pyrimidine-based compounds, with a focus on their performance as kinase inhibitors. While direct kinase inhibitory data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors, particularly within the c-Jun N-terminal kinase (JNK) family, suggests its potential in this area.

This guide will use a closely related analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , as a reference point and compare its cytotoxic activity with established pyrimidine-based JNK inhibitors. This comparative analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrimidine-based compounds. It is important to note that the activity of SK-25 is presented as cytotoxic IC50, which may not be directly comparable to the enzymatic IC50 values of the other kinase inhibitors but provides a valuable benchmark for its potential potency.

CompoundTarget Kinase(s)IC50 (nM)Cell Line / Assay Conditions
SK-25 (analog of this compound)Cytotoxicity1950[1]MiaPaCa-2 (human pancreatic cancer)
SP600125 JNK1, JNK2, JNK340, 40, 90Cell-free assays
JNK-IN-8 (covalent inhibitor)JNK1, JNK2, JNK34.7, 1.8, 0.5Cell-free assays
AS601245 JNK1, JNK2, JNK3150, 150, 230Cell-free assays
CC-401 JNK1, JNK211, 22Cell-free assays

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Its aberrant activation is implicated in various diseases, including cancer and neurodegenerative disorders. Pyrimidine-based inhibitors can block this pathway at the level of JNK, preventing the phosphorylation of downstream targets like c-Jun.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines) Receptor Receptor Stress->Receptor MKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MKKK MKK MAPKK (MKK4, MKK7) MKKK->MKK phosphorylates JNK JNK MKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Inhibitor This compound & other Pyrimidine Inhibitors Inhibitor->JNK p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Transcription Factor p_cJun->AP1 Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene

Caption: JNK signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay like ADP-Glo™.

Kinase_Inhibition_Workflow start Start compound_prep Compound Dilution Series start->compound_prep add_inhibitor Add Compound Dilutions compound_prep->add_inhibitor kinase_reaction Kinase Reaction: - Kinase - Substrate - ATP kinase_reaction->add_inhibitor incubation1 Incubate add_inhibitor->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) incubation1->adp_glo_reagent incubation2 Incubate adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detection_reagent incubation3 Incubate detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: Plot dose-response curve read_luminescence->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to measure the inhibitory effect of a compound on the activity of a target kinase by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinase (e.g., JNK1, JNK2, or JNK3)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound) and control inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 5 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3][4][5]

Western Blot for Phospho-JNK Detection

This protocol is used to assess the inhibition of JNK activity within a cellular context by measuring the phosphorylation status of JNK.

Materials:

  • Cell line of interest (e.g., HeLa or Jurkat cells)

  • Cell culture medium and supplements

  • JNK activator (e.g., Anisomycin or UV radiation)

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with Anisomycin).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-JNK antibody.

    • Quantify the band intensities to determine the relative levels of phosphorylated JNK.[6]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Pyridin-4-yl)pyrimidin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Pyridin-4-yl)pyrimidin-2-ol (CAS No. 208936-44-1). In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. Adherence to the following general best practices is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. The foundational pyridine and pyrimidine structures are present in many compounds with known hazards. Pyridine, for instance, is a highly flammable, water-miscible liquid with a distinct, unpleasant odor that can be harmful if swallowed, inhaled, or comes into contact with skin.[1]

Personal Protective Equipment (PPE):

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[1][2]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[1][2]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.Protects against skin contact, which can be toxic. Flame-retardant material is crucial due to the potential flammability of pyridine compounds.[1]
Respiratory Protection Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[1][2][3]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Characterization

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items like gloves and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Container Management

Proper container selection and management are critical to prevent leaks and spills.

  • Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name ("this compound"), accumulation start date, and associated hazards (e.g., "Toxic," "Irritant," "Flammable").

  • Container Condition: Keep waste containers securely sealed except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

Step 4: Storage

Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][5] Storage areas should be equipped with fire extinguishers and spill kits for emergencies.[3]

Step 5: Disposal

Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash. The contents should be disposed of at an approved waste disposal plant.[6]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical flow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by Environmental Health & Safety (EHS) E->F G End: Proper Disposal by Licensed Facility F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4-(Pyridin-4-yl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment

4-(Pyridin-4-yl)pyrimidin-2-ol is a heterocyclic compound containing both a pyridine and a pyrimidine ring. Pyridine and its derivatives are known to be hazardous.[1] Pyridine itself is flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3] Compounds containing these structures should be handled with care in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[2][4]Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a significant risk of splashing.[1]Protects against splashes and potential fumes that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[1]Protects skin from contact. The flammability of related compounds necessitates flame-retardant materials.[1]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine-like fumes can lead to headaches, dizziness, and respiratory irritation upon inhalation.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Review Safety Information: Before handling, review all available safety information for related compounds.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Work over disposable bench covers to easily manage spills.[6]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and operational.[7]

  • PPE Inspection: Inspect all PPE for integrity before use.[8]

2. Weighing and Transfer:

  • Weighing: When weighing the solid compound, do so in a fume hood to minimize inhalation exposure.[6] If a highly accurate measurement is needed and the fume hood's airflow causes fluctuations, use a balance with an enclosure.[6]

  • Transfer: Use a scoop or spatula for transferring the powder. Avoid pouring directly from the bottle to prevent spills.[6] Keep containers closed when not in use.[6]

3. Solution Preparation and Reaction:

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Reaction Setup: All reactions should be conducted in a chemical fume hood.[9]

4. Post-Handling and Decontamination:

  • Decontamination: Decontaminate the work surface using appropriate cleaning agents. Wet cleaning methods or HEPA vacuuming are preferred for powder residues.[6]

  • Glove Removal: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[8]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Transfer Compound handle1->handle2 handle3 Prepare Solution / Run Reaction handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Post-Handling post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[9][10]

  • The container must be made of a material compatible with the chemical.[10]

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[5]

2. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Ensure the storage area has secondary containment to manage potential leaks.[11]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal service.[9][10]

  • Follow your institution's specific procedures for requesting a waste pickup.[11]

  • Do not dispose of this compound down the drain or in regular trash.[10]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills: For small spills, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[7][13] For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.